3,4,5-Trifluorobenzyl alcohol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3,4,5-trifluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSFRSLKOPFWMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380344 | |
| Record name | 3,4,5-Trifluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220227-37-2 | |
| Record name | 3,4,5-Trifluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 220227-37-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3,4,5-Trifluorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 3,4,5-Trifluorobenzyl alcohol, a key fluorinated building block in modern organic synthesis. Its unique electronic properties make it a valuable intermediate in the development of novel pharmaceuticals and advanced materials. This document outlines its physicochemical characteristics, reactivity, synthesis, and analytical protocols, presented in a format tailored for scientific professionals.
Core Chemical and Physical Properties
This compound is a white to colorless solid at room temperature. The trifluorinated phenyl ring significantly influences its chemical behavior, enhancing the acidity of the benzylic proton and modulating the reactivity of the hydroxyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (3,4,5-Trifluorophenyl)methanol | --INVALID-LINK-- |
| CAS Number | 220227-37-2 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₇H₅F₃O | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 162.11 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Melting Point | 203-204 °C | --INVALID-LINK-- |
| Boiling Point | 203-204 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 1.385 g/mL at 25 °C | --INVALID-LINK-- |
| Flash Point | 210 °F (98.9 °C) | --INVALID-LINK-- |
| pKa | Estimated ~15 | Based on similar benzyl alcohols |
| Solubility | Soluble in water (100 g/L). Miscible with common organic solvents such as methanol, ethanol, acetone, and toluene. | --INVALID-LINK-- |
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a triplet for the benzylic protons (CH₂) around 4.6 ppm, coupled to the fluorine atoms on the aromatic ring. The aromatic protons are expected to appear as a multiplet in the region of 7.0-7.3 ppm. The hydroxyl proton will appear as a broad singlet, with its chemical shift being concentration and solvent dependent.
-
¹³C NMR: The carbon spectrum will show a signal for the benzylic carbon (CH₂) around 64 ppm. The aromatic carbons will appear in the region of 110-155 ppm, with their chemical shifts and splitting patterns influenced by the fluorine substituents.
-
¹⁹F NMR: The fluorine NMR spectrum is a key analytical tool for confirming the substitution pattern and purity of the compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for the hydroxyl and fluorinated aromatic moieties.
Table 2: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | 3600-3200 | Strong, Broad |
| C-H Stretch (Aromatic) | 3100-3000 | Medium |
| C-H Stretch (Aliphatic) | 2950-2850 | Medium |
| C=C Stretch (Aromatic) | 1600-1450 | Medium-Strong |
| C-O Stretch | 1250-1050 | Strong |
| C-F Stretch | 1350-1150 | Strong |
Chemical Reactivity and Applications in Drug Development
The presence of three electron-withdrawing fluorine atoms on the benzene ring significantly impacts the reactivity of this compound. This makes it a versatile building block in medicinal chemistry for the synthesis of complex molecules with enhanced biological activity and improved pharmacokinetic profiles.
Key Reactions:
-
Etherification: The hydroxyl group can be readily converted to an ether linkage through Williamson ether synthesis or by reaction with an alkyl halide under basic conditions. These reactions are crucial for introducing the trifluorobenzyl moiety into larger molecules.
-
Esterification: Reaction with acyl chlorides or carboxylic acids under standard esterification conditions yields the corresponding esters. This is a common strategy in prodrug design to improve the lipophilicity and bioavailability of a parent drug.
-
Oxidation: The primary alcohol can be oxidized to 3,4,5-trifluorobenzaldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or more robust ones like manganese dioxide (MnO₂).
-
Halogenation: The hydroxyl group can be substituted with a halogen using standard reagents such as thionyl chloride (for chlorination) or phosphorus tribromide (for bromination).
The trifluoromethyl group is a common feature in many pharmaceuticals, where it can enhance metabolic stability, binding affinity, and lipophilicity.[1] As a trifluorinated analog, this compound serves as a valuable synthon for introducing these desirable properties into drug candidates.
Experimental Protocols
Synthesis of this compound via Reduction of 3,4,5-Trifluorobenzaldehyde
This protocol describes the synthesis of this compound by the reduction of 3,4,5-trifluorobenzaldehyde using sodium borohydride.
Materials:
-
3,4,5-Trifluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3,4,5-trifluorobenzaldehyde (1.0 eq) in methanol (0.2 M).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add sodium borohydride (1.1 eq) in portions over 15 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow, dropwise addition of 1 M HCl until the pH is ~7.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract with dichloromethane (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure this compound.
Caption: Workflow for the synthesis of this compound.
Analytical Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a solution of this compound (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks based on their chemical shifts, multiplicities, and integration values.
Infrared (IR) Spectroscopy:
-
For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
For a solution, use a suitable IR-transparent solvent and cell.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Safety and Handling
This compound is classified as an irritant.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Caption: Relationship between hazards, PPE, and first aid for this compound.
References
An In-depth Technical Guide on the Physical Properties of 3,4,5-Trifluorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 3,4,5-Trifluorobenzyl alcohol (CAS No. 220227-37-2). The strategic incorporation of fluorine atoms onto the benzene ring significantly influences the molecule's physicochemical characteristics, making it a compound of interest in medicinal chemistry and materials science. This document summarizes available data on its physical state, thermal properties, density, and solubility, and provides general experimental protocols for their determination.
Chemical Structure
The molecular structure of this compound consists of a benzyl alcohol core with three fluorine atoms substituted at the 3, 4, and 5 positions of the aromatic ring.
Chemical structure of this compound.
Core Physical Properties
The physical properties of this compound are summarized in the table below. It is important to note that there can be variations in reported values from different commercial suppliers.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅F₃O | [1][2] |
| Molecular Weight | 162.11 g/mol | [1][2] |
| CAS Number | 220227-37-2 | [1][2] |
| Melting Point | 203-204 °C | [2] |
| Boiling Point | 203-204 °C at 760 mmHg | [2] |
| Density | 1.385 g/mL at 25 °C | [2] |
| Flash Point | 210 °F (98.9 °C) | [2] |
Spectroscopic Data
-
¹⁹F NMR: A ¹⁹F NMR spectrum is available on PubChem, which can be a valuable tool for confirming the fluorine substitution pattern.[3]
-
GC-MS: Mass spectrometry data from Gas Chromatography-Mass Spectrometry (GC-MS) is also noted on PubChem, which can be used to determine the molecular weight and fragmentation pattern.[3]
Detailed ¹H NMR and ¹³C NMR spectra with peak assignments specifically for the 3,4,5-isomer are not widely published. However, general characteristics for fluorinated benzyl alcohols can be inferred. The presence of fluorine atoms is expected to cause splitting of adjacent proton and carbon signals and shift their chemical shifts downfield.
Solubility Profile
The solubility of this compound has not been quantitatively reported in detail. However, based on the principles of solubility for fluorinated organic compounds, a general profile can be predicted:
-
Water: Due to the presence of the polar hydroxyl group capable of hydrogen bonding, some solubility in water is expected. However, the hydrophobic and lipophobic nature of the trifluorinated phenyl ring will likely limit its aqueous solubility.
-
Organic Solvents: It is expected to be soluble in a range of common organic solvents, particularly polar organic solvents.
The following logical workflow can be used to determine the solubility of this compound.
Solubility determination workflow.
Reactivity and Stability
The chemical stability of fluorinated aromatic hydrocarbons is significantly enhanced due to the high bond dissociation energy of the carbon-fluorine (C-F) bond, which is the strongest single bond in organic chemistry.[4] This inherent strength makes this compound likely to exhibit:
-
Thermal Stability: Increased resistance to thermal decomposition compared to its non-fluorinated analog. The presence of multiple fluorine atoms can further stabilize the aromatic ring.[5]
-
Metabolic Stability: The C-F bonds are less susceptible to metabolic cleavage by enzymes such as Cytochrome P450, which often target C-H bonds.[4]
-
Chemical Reactivity: The electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring towards electrophilic substitution. However, it can activate the ring towards nucleophilic aromatic substitution, although this is less common for benzyl alcohols. The primary alcohol group will undergo typical reactions of alcohols, such as oxidation to the corresponding aldehyde and carboxylic acid, and esterification.
The general workflow for assessing the stability of such a compound is outlined below.
Workflow for stability assessment.
Experimental Protocols
Detailed, validated experimental protocols for the determination of the physical properties of this compound are not available in the public domain. However, standard methodologies for characterizing organic compounds can be applied.
Melting Point Determination (Capillary Method)
-
Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a glass capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or a digital temperature sensor is used.
-
Procedure:
-
A rapid heating run is performed to determine an approximate melting range.
-
A second, fresh sample is heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
-
Boiling Point Determination (Distillation Method)
-
Apparatus: A standard simple distillation apparatus is assembled, including a distilling flask, a condenser, a receiving flask, and a thermometer.
-
Procedure:
-
The distilling flask is filled to approximately one-third of its volume with the liquid and a few boiling chips.
-
The liquid is heated to a gentle boil.
-
The temperature is recorded when the vapor temperature stabilizes, and this is taken as the boiling point at the measured atmospheric pressure.
-
Density Measurement (Pycnometer or Digital Density Meter)
-
Pycnometer Method:
-
A clean, dry pycnometer of a known volume is weighed.
-
The pycnometer is filled with the liquid, and the temperature is allowed to equilibrate.
-
The filled pycnometer is weighed.
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
-
-
Digital Density Meter:
Solubility Determination
-
Procedure:
-
A small, measured amount of the solid or liquid (e.g., 10-20 mg) is placed in a test tube.
-
A measured volume of the solvent (e.g., 1 mL) is added.
-
The mixture is agitated vigorously.
-
The sample is classified as soluble if it dissolves completely, partially soluble if a significant portion dissolves, and insoluble if it does not appear to dissolve.[7]
-
For water-insoluble compounds, the tests are repeated with 5% aqueous NaOH, 5% aqueous NaHCO₃, and 5% aqueous HCl to assess acidic or basic properties.[8]
-
Spectroscopic Analysis
-
NMR Spectroscopy:
-
Sample Preparation: For ¹H, ¹³C, and ¹⁹F NMR, approximately 5-20 mg of the sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4]
-
Acquisition: Spectra are acquired on a high-field NMR spectrometer. For ¹³C NMR of fluorinated compounds, the coupling between carbon and fluorine will result in multiplets, which can be complex.[9]
-
-
IR Spectroscopy:
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid, a Nujol mull or a KBr pellet can be prepared.[10]
-
Acquisition: The spectrum is recorded using an FTIR spectrometer. The characteristic broad O-H stretch of the alcohol is expected around 3200-3600 cm⁻¹.[11]
-
References
- 1. scbt.com [scbt.com]
- 2. This compound | C7H5F3O - BuyersGuideChem [buyersguidechem.com]
- 3. This compound | C7H5F3O | CID 2777040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 5. knowledge.reagecon.com [knowledge.reagecon.com]
- 6. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. scribd.com [scribd.com]
- 9. rsc.org [rsc.org]
- 10. eng.uc.edu [eng.uc.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
An In-depth Technical Guide to 3,4,5-Trifluorobenzyl Alcohol: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4,5-Trifluorobenzyl alcohol, a fluorinated organic compound of increasing interest in medicinal chemistry and materials science. This document details the compound's discovery and historical synthesis, outlines key experimental protocols for its preparation, and explores its applications, particularly in the realm of drug development. Quantitative data is presented in structured tables for clarity, and key synthetic pathways are visualized using logical diagrams.
Introduction
This compound, with the CAS Registry Number 220227-37-2, is an aromatic alcohol distinguished by the presence of three fluorine atoms on the benzene ring. The unique physicochemical properties imparted by this trifluorination pattern—such as altered lipophilicity, metabolic stability, and binding interactions—have made it a valuable building block in the design of novel therapeutic agents and advanced materials. While the history of many fluorinated compounds is well-documented, the specific timeline for the discovery and initial synthesis of this compound is less explicitly chronicled in readily available literature. Its emergence is intertwined with the broader development of fluorination techniques in organic chemistry and the increasing demand for polyfluorinated synthons in various fields of research.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 220227-37-2 | [1][2] |
| Molecular Formula | C₇H₅F₃O | [1][2] |
| Molecular Weight | 162.11 g/mol | [1][2] |
| IUPAC Name | (3,4,5-trifluorophenyl)methanol | [1] |
| Boiling Point | 203-204 °C at 760 mmHg | |
| Density | 1.385 g/mL at 25 °C | |
| Appearance | Colorless liquid |
Historical Synthesis and Discovery
The precise first synthesis of this compound is not prominently documented in a single seminal publication. Its development is part of the broader exploration of polyfluorinated aromatic compounds. The general strategies for synthesizing fluorinated benzyl alcohols have been established for related compounds and are applicable to the 3,4,5-trifluoro isomer. These methods typically involve the reduction of a corresponding carbonyl compound or the nucleophilic substitution of a benzyl halide.
Historically, the synthesis of similar compounds, such as 2,3,5,6-tetrafluorobenzyl alcohol, has been approached through the reduction of tetrafluorobenzoic acids. A classical route, for instance, employed sodium borohydride (NaBH₄) with dimethyl sulfate as an auxiliary agent to directly reduce the carboxylic acid.[3] Such methods provided high yields but involved highly toxic reagents.[3] Over time, more environmentally friendly and practical methods have been developed, as detailed in the subsequent sections.
Experimental Protocols for Synthesis
The synthesis of this compound can be achieved through several established routes. The most common and practical methods involve the reduction of 3,4,5-trifluorobenzaldehyde or 3,4,5-trifluorobenzoic acid and its derivatives.
Reduction of 3,4,5-Trifluorobenzaldehyde
A straightforward and high-yielding method for the preparation of this compound is the reduction of 3,4,5-trifluorobenzaldehyde.
Reaction:
Figure 1: General workflow for the reduction of 3,4,5-Trifluorobenzaldehyde.
Detailed Protocol:
-
Dissolution: 3,4,5-Trifluorobenzaldehyde (1 equivalent) is dissolved in a suitable alcoholic solvent, such as methanol or ethanol.
-
Reduction: The solution is cooled in an ice bath, and sodium borohydride (NaBH₄) (typically 1.1 to 1.5 equivalents) is added portion-wise while maintaining the temperature below 10 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: The reaction is quenched by the slow addition of water or a dilute acid (e.g., 1 M HCl) to destroy the excess borohydride.
-
Extraction: The product is extracted into an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by distillation or column chromatography.
Reduction of 3,4,5-Trifluorobenzoic Acid Derivatives
An alternative route involves the reduction of 3,4,5-trifluorobenzoic acid or its more reactive derivatives, such as the corresponding acyl chloride.
Reaction Workflow:
Figure 2: Two-step synthesis of this compound from the corresponding benzoic acid.
Detailed Protocol (Two-Step Process):
-
Activation of Carboxylic Acid: 3,4,5-Trifluorobenzoic acid is converted to its more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF). The reaction is typically performed in an inert solvent like dichloromethane or neat.
-
Reduction of Acyl Chloride: The resulting 3,4,5-trifluorobenzoyl chloride is then reduced to the corresponding alcohol. A common method involves the use of sodium borohydride in a suitable solvent system. For instance, a patented procedure for a similar tetrafluorobenzyl alcohol involves activating NaBH₄ with an ether solvent (like ethylene glycol dimethyl ether) and carrying out the reduction in water, which provides a high yield and is more environmentally friendly.[3]
Applications in Drug Discovery and Development
The introduction of fluorine atoms into organic molecules can significantly enhance their biological activity, metabolic stability, and pharmacokinetic properties.[4] this compound serves as a key intermediate in the synthesis of various pharmacologically active compounds.
While specific blockbuster drugs containing the 3,4,5-trifluorobenzyl moiety are not widely publicized, this structural motif is explored in medicinal chemistry research for the development of new therapeutic agents. The trifluorinated phenyl ring can engage in favorable interactions with biological targets and can block sites of metabolism, thereby increasing the drug's half-life.
The logical relationship for its application in drug discovery is outlined below:
Figure 3: Role of this compound in the drug discovery pipeline.
Conclusion
This compound is a valuable fluorinated building block with growing importance in synthetic and medicinal chemistry. While its specific discovery is not marked by a singular event, its synthesis is readily achievable through established chemical transformations. The detailed protocols provided herein offer practical guidance for its preparation. The unique properties conferred by its trifluorinated aromatic ring ensure its continued application in the development of novel pharmaceuticals and advanced materials, making it a compound of significant interest for researchers and drug development professionals.
References
Spectroscopic Profile of 3,4,5-Trifluorobenzyl Alcohol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 3,4,5-Trifluorobenzyl alcohol (C₇H₅F₃O), a fluorinated aromatic alcohol of interest in medicinal chemistry and materials science. This document presents available mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, alongside detailed experimental protocols for acquiring such spectra.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Mass Spectrometry (MS)
Table 1: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 162 | [M]⁺ (Molecular Ion) |
| 141 | [M - F]⁺ or [M - OH - H]⁺ |
| 133 | [M - CHO]⁺ or [M - F - H₂]⁺ |
| 121 | [C₆H₂F₂O]⁺ |
Data sourced from PubChem CID: 2777040.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Please note: The following NMR data are predicted values based on the analysis of similar fluorinated benzyl alcohol structures. Experimental values may vary slightly.
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | m | 2H | Aromatic C-H |
| ~4.7 | s | 2H | -CH₂- |
| Variable | br s | 1H | -OH |
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~150 (ddd) | C-F (C3, C5) |
| ~140 (dt) | C-F (C4) |
| ~135 (t) | C1 |
| ~112 (dd) | C2, C6 |
| ~64 | -CH₂- |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1620-1580 | Medium | C=C stretch (aromatic ring) |
| 1520-1480 | Strong | C=C stretch (aromatic ring) |
| 1350-1250 | Strong | C-F stretch |
| 1200-1000 | Strong | C-O stretch (primary alcohol) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy
A solution of this compound (approximately 10-20 mg for ¹H, 50-100 mg for ¹³C) is prepared in a deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃) and transferred to a 5 mm NMR tube. The spectrum is acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, 16-32 scans are typically acquired. For ¹³C NMR, a greater number of scans (e.g., 1024 or more) are necessary due to the low natural abundance of the ¹³C isotope. Chemical shifts are referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
A small amount of neat this compound is placed directly onto the diamond crystal of an ATR accessory. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample spectrum and automatically subtracted. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS)
A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). A 1 µL aliquot of the sample is injected into a GC-MS system equipped with a capillary column (e.g., a 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column). The oven temperature is programmed to ramp from an initial temperature of approximately 70°C to a final temperature of 250-280°C. The mass spectrometer is operated in electron ionization (EI) mode with a typical ionization energy of 70 eV, scanning a mass range of m/z 40-400.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A generalized workflow for spectroscopic analysis.
References
Navigating the Solubility Landscape of 3,4,5-Trifluorobenzyl Alcohol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of 3,4,5-Trifluorobenzyl alcohol, a key building block in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of its behavior in various organic solvents, detailed experimental protocols for solubility determination, and a logical framework for related experimental design.
While specific quantitative solubility data for this compound is not extensively available in published literature, this guide synthesizes information on the solubility of the parent compound, benzyl alcohol, and considers the physicochemical impact of trifluorination to provide a qualitative assessment. The primary focus of this document is to equip researchers with the necessary methodologies to conduct their own precise solubility assessments.
Core Physical and Chemical Properties
This compound is a solid at room temperature with a molecular weight of 162.11 g/mol . Its structure, featuring a trifluorinated phenyl ring attached to a hydroxymethyl group, suggests a degree of polarity that influences its solubility profile. The fluorine atoms increase lipophilicity compared to benzyl alcohol, which may affect its solubility in nonpolar solvents.
Predicted Solubility in Organic Solvents
Based on the principle of "like dissolves like" and the known solubility of benzyl alcohol, a qualitative solubility profile for this compound has been estimated. Benzyl alcohol itself is reported to be soluble in most organic solvents.[1][2][3] The introduction of three fluorine atoms is expected to enhance solubility in non-polar and some polar aprotic solvents while potentially decreasing solubility in highly polar, protic solvents compared to its non-fluorinated counterpart.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol | High | The hydroxyl group of the alcohol can hydrogen bond with the solvent. |
| Ketones | Acetone, Methyl Ethyl Ketone | High | The polar nature of the ketone carbonyl group can interact with the alcohol. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | Ethers are good solvents for many organic compounds. |
| Halogenated | Dichloromethane, Chloroform | High | The fluorinated nature of the solute should have a high affinity for these solvents. |
| Aromatics | Toluene, Benzene | Medium to High | The aromatic ring of the solute will interact favorably with aromatic solvents. |
| Esters | Ethyl Acetate | Medium to High | A common solvent for a wide range of organic molecules. |
| Hydrocarbons | Hexane, Heptane | Low to Medium | The polarity of the alcohol group will limit solubility in non-polar hydrocarbons. |
| Amides | Dimethylformamide (DMF) | High | A highly polar aprotic solvent capable of dissolving a wide range of compounds. |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent with strong solvating power. |
Note: This table presents a qualitative prediction and should be confirmed by experimental data.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is a synthesis of established methods for solid solubility determination.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Vials with screw caps
-
Analytical balance (± 0.0001 g)
-
Temperature-controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical instrumentation like UV-Vis spectrophotometer or Gas Chromatography).
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure saturation.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature.
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours). The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid. The filtration step should be performed quickly to minimize temperature changes.
-
Record the exact volume of the filtrate.
-
-
Gravimetric Analysis (Optional but recommended for density):
-
Weigh the volumetric flask containing the filtrate to determine the mass of the solution.
-
Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a fume hood.
-
Once the solvent has evaporated, re-weigh the flask to determine the mass of the dissolved this compound.
-
-
Quantitative Analysis (Recommended):
-
Dilute the filtered solution with a known volume of the solvent in a volumetric flask to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-validated HPLC (or other suitable) method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
From the concentration obtained in the quantitative analysis and the dilution factor, calculate the concentration of this compound in the original saturated solution.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the experimental determination of solubility.
Conclusion
While a comprehensive, publicly available dataset on the solubility of this compound in a wide array of organic solvents is currently lacking, this technical guide provides a robust framework for researchers. The qualitative predictions offered here, grounded in the behavior of its parent compound, serve as a valuable starting point for solvent selection. More importantly, the detailed experimental protocol and workflow diagram empower scientific professionals to generate precise and reliable solubility data tailored to their specific research needs. Accurate solubility data is a cornerstone of successful drug development and chemical process design, and the methodologies outlined herein are designed to support these critical endeavors.
References
A Comprehensive Technical Guide to Trifluorinated Building Blocks in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of the trifluoromethyl (CF3) group into organic molecules represents a cornerstone of modern medicinal chemistry and materials science. This powerful electron-withdrawing moiety can profoundly influence a compound's metabolic stability, lipophilicity, bioavailability, and binding affinity, making it a critical component in the design of novel pharmaceuticals and agrochemicals.[1][2][3][4] This in-depth technical guide provides a comprehensive overview of trifluorinated building blocks, detailing their synthesis through nucleophilic, electrophilic, and radical pathways, and providing actionable experimental protocols for their application.
The Impact of the Trifluoromethyl Group
The unique properties conferred by the CF3 group stem from the high electronegativity of fluorine atoms and the strength of the carbon-fluorine bond.[1] Its introduction can dramatically alter the physicochemical properties of a parent molecule, often leading to significant improvements in efficacy and pharmacokinetic profiles. These benefits are attributed to several key characteristics:
-
Increased Lipophilicity: The CF3 group is highly lipophilic, which can enhance a drug's ability to cross biological membranes, leading to improved absorption and distribution.[1]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF3 group resistant to metabolic degradation by enzymes such as cytochrome P450.[1]
-
Modulation of Electronic Properties: As a potent electron-withdrawing group, the CF3 moiety can significantly alter the pKa of nearby functional groups, influencing binding interactions with biological targets.[1][5]
Strategies for Trifluoromethylation
The incorporation of a trifluoromethyl group can be achieved through various synthetic strategies, broadly categorized as nucleophilic, electrophilic, and radical trifluoromethylation. The choice of method depends on the nature of the substrate, the desired regioselectivity, and the compatibility with other functional groups present in the molecule.
Nucleophilic Trifluoromethylation
Nucleophilic trifluoromethylation involves the transfer of a trifluoromethyl anion (CF3⁻) equivalent to an electrophilic substrate. The primary challenge lies in the inherent instability of the CF3⁻ anion, which readily decomposes to difluorocarbene and a fluoride ion.[6] Consequently, reagents have been developed that can generate and deliver the CF3⁻ species in a controlled manner.
One of the most widely used reagents for this purpose is (trifluoromethyl)trimethylsilane (TMSCF3), also known as the Ruppert-Prakash reagent.[7][8] TMSCF3 itself is not highly reactive but can be activated by a nucleophilic catalyst, such as a fluoride source (e.g., TBAF, CsF) or a Lewis base (e.g., K2CO3), to generate a reactive trifluoromethylating species.[5][9]
This protocol describes the general procedure for the nucleophilic trifluoromethylation of an aldehyde using TMSCF3 with potassium carbonate as a catalyst.[5][9]
Materials:
-
Aldehyde (1.0 mmol)
-
(Trifluoromethyl)trimethylsilane (TMSCF3) (1.5 mmol)
-
Potassium Carbonate (K2CO3) (0.1 mmol)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate or diethyl ether
-
Anhydrous Na2SO4 or MgSO4
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol) and anhydrous DMF (5 mL).
-
Add K2CO3 (0.1 mmol) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add TMSCF3 (1.5 mmol) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4 or MgSO4.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated alcohol.
Deprotection of the TMS Ether: The initial product of the reaction is a TMS-protected alcohol. To obtain the free alcohol, a deprotection step is necessary.[5]
Procedure:
-
Dissolve the TMS-protected trifluoromethylated alcohol (1.0 mmol) in THF or MeOH.
-
Add 1 M HCl and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a saturated aqueous NaHCO3 solution.
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the final trifluoromethylated alcohol.
Caption: Experimental workflow for the nucleophilic trifluoromethylation of aldehydes.
Electrophilic Trifluoromethylation
Electrophilic trifluoromethylation reagents deliver a "CF3+" equivalent to a nucleophilic substrate. These reagents are particularly useful for the trifluoromethylation of carbanions, enolates, and electron-rich aromatic and heteroaromatic systems.[2][8] Prominent examples of electrophilic trifluoromethylating agents include hypervalent iodine compounds, such as Togni's reagents, and sulfonium salts, like Umemoto's reagents.[2][10][11][12]
This protocol outlines a general procedure for the electrophilic trifluoromethylation of indole at the C3 position using Togni's Reagent II.[2]
Materials:
-
Indole (1.0 mmol)
-
Togni's Reagent II (1.2 mmol)
-
Dichloromethane (DCM) (5 mL)
-
Nitrogen or Argon atmosphere setup
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of indole (1.0 mmol) in DCM (5 mL) under an inert atmosphere, add Togni's Reagent II (1.2 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-trifluoromethylindole.
Caption: Decision-making flowchart for trifluoromethylation approaches.
Radical Trifluoromethylation
Radical trifluoromethylation involves the generation of a trifluoromethyl radical (•CF3), which can then react with a suitable substrate. This approach is particularly effective for the functionalization of arenes and heterocycles, often at positions that are not readily accessible through ionic pathways.[13][14] The •CF3 radical can be generated from various precursors, such as trifluoroiodomethane (CF3I), sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent), or through photoredox catalysis.[13][15][16]
Photoredox catalysis has emerged as a powerful and mild method for generating trifluoromethyl radicals.[15][16][17][18] This strategy utilizes a photocatalyst that, upon excitation with visible light, can initiate a single-electron transfer (SET) process to generate the •CF3 radical from a suitable precursor.[15]
This protocol describes a method for the radical C-H trifluoromethylation of aromatic residues in unprotected peptides using zinc trifluoromethanesulfinate and tert-butyl hydroperoxide (TBHP) as the oxidant.
Materials:
-
Peptide substrate (1 equiv)
-
Zinc trifluoromethanesulfinate (3 equiv)
-
Degassed 10% acetic acid in distilled water
-
tert-Butyl hydroperoxide (TBHP) (5 equiv)
-
4 mL vial with a septum cap
-
Nitrogen-filled glovebox
Procedure:
-
Add the peptide substrate (1 equiv) and zinc trifluoromethanesulfinate (3 equiv) to a 4 mL vial with a septum cap.
-
Transfer the vial to a nitrogen-filled glovebox.
-
Add degassed 10% acetic acid in distilled water to achieve a final concentration of 0.2 M.
-
To this solution, add TBHP (5 equiv) in a dropwise manner.
-
Allow the mixture to stand at ambient temperature for 24 hours without stirring.
-
Monitor the reaction for completion by LC-MS at 220 nm.
Caption: Generalized photoredox catalytic cycle for trifluoromethylation.
Quantitative Data on Trifluoromethylation Reactions
The efficiency of trifluoromethylation reactions is highly dependent on the chosen method, substrate, and reaction conditions. The following tables provide a summary of quantitative data for various trifluoromethylation reactions to facilitate comparison.
Table 1: Copper-Catalyzed Trifluoromethylation of Alkyl Bromides
| Entry | Substrate | Product | Yield (%) |
| 1 | 1-bromooctane | 1,1,1-trifluorononane | 83 |
| 2 | 1-bromo-3-phenylpropane | 1,1,1-trifluoro-4-phenylbutane | 75 |
| 3 | 2-(2-bromoethyl)isoindoline-1,3-dione | 2-(3,3,3-trifluoropropyl)isoindoline-1,3-dione | 81 |
| 4 | bromocyclohexane | (trifluoromethyl)cyclohexane | 95 |
| 5 | 1-bromo-4-(tert-butyl)cyclohexane | 1-(tert-butyl)-4-(trifluoromethyl)cyclohexane | 88 (cis/trans = 1:1.2) |
| 6 | 2-bromoadamantane | 2-(trifluoromethyl)adamantane | 74 |
| 7 | 1-(bromomethyl)-4-methoxybenzene | 1-methoxy-4-(2,2,2-trifluoroethyl)benzene | 87 |
| 8 | 1-(bromomethyl)-4-chlorobenzene | 1-chloro-4-(2,2,2-trifluoroethyl)benzene | 75 |
Data sourced from a study on copper-catalyzed trifluoromethylation of alkyl bromides via metallaphotoredox catalysis.[19][20]
Table 2: Electrophilic Trifluoromethylation of p-Hydroquinone with Various Reagents
| Entry | Reagent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | S-(trifluoromethyl)diphenylsulfonium triflate | rt | 12 | 50 |
| 2 | S-(trifluoromethyl)-bis(4-fluorophenyl)sulfonium triflate | rt | 12 | 65 |
| 3 | S-(trifluoromethyl)-bis(3,5-difluorophenyl)sulfonium triflate | rt | 12 | 70 |
| 4 | S-(trifluoromethyl)-bis(4-nitrophenyl)sulfonium triflate | rt | 12 | 85 |
| 5 | S-(trifluoromethyl)-bis(4-nitrophenyl)sulfonium triflate | 50 | 6 | 85 |
Yields determined by 19F NMR spectral analysis. Data adapted from a comparative study of electrophilic trifluoromethylating agents.[21]
Table 3: Trifluoromethylation of Phenols
| Entry | Phenol Substrate | Product | Yield (%) |
| 1 | Phenol | Phenyl trifluoromethyl ether | 95 |
| 2 | 4-Methoxyphenol | 4-Methoxyphenyl trifluoromethyl ether | 98 |
| 3 | 4-Chlorophenol | 4-Chlorophenyl trifluoromethyl ether | 92 |
| 4 | 4-Cyanophenol | 4-Cyanophenyl trifluoromethyl ether | 91 |
| 5 | 2-Naphthol | 2-Naphthyl trifluoromethyl ether | 96 |
Yields are for the two-step conversion of phenols to aryl trifluoromethyl ethers via xanthate formation and subsequent O-trifluoromethylation.[22]
Conclusion
The incorporation of trifluoromethyl groups is a proven strategy for optimizing the properties of organic molecules in drug discovery and materials science. The choice between nucleophilic, electrophilic, and radical trifluoromethylation methods allows for a tailored approach depending on the specific synthetic challenge. With a growing arsenal of reagents and catalytic systems, researchers are well-equipped to harness the power of trifluorinated building blocks to create novel and impactful chemical entities. This guide provides a foundational understanding and practical protocols to aid in the successful application of these transformative synthetic methods.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sioc.cas.cn [sioc.cas.cn]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pnas.org [pnas.org]
- 14. Radical trifluoromethylation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis [organic-chemistry.org]
- 17. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. macmillan.princeton.edu [macmillan.princeton.edu]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 3,4,5-Trifluorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of key derivatives from 3,4,5-trifluorobenzyl alcohol, a versatile building block in medicinal chemistry and materials science. The unique electronic properties imparted by the fluorine atoms make its derivatives valuable intermediates for pharmaceuticals and agrochemicals.[1][2] The following sections detail the synthesis of ethers, esters, and aldehydes from this starting material.
Etherification: Synthesis of Benzyl Ethers
Application Note
Benzyl ethers are common structural motifs in organic chemistry, often used as protecting groups for alcohols and phenols due to their stability under various conditions and their susceptibility to cleavage by hydrogenolysis. The trifluorinated phenyl ring in ethers derived from this compound can enhance metabolic stability and binding affinity in drug candidates.[2] The following protocol describes a general method for the synthesis of unsymmetrical ethers from a secondary alcohol (in this case, this compound, which is a primary alcohol but the principle for unsymmetrical ether synthesis is similar) and a primary alcohol, catalyzed by iron(III) triflate, which is an environmentally benign and efficient catalyst.[3]
Experimental Protocol: Iron(III)-Catalyzed Etherification
Objective: To synthesize an unsymmetrical ether from this compound and a primary alcohol (e.g., methanol).
Materials:
-
This compound
-
Primary alcohol (e.g., Methanol, anhydrous)
-
Iron(III) triflate (Fe(OTf)₃)
-
Ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 1 equiv.).
-
Add the primary alcohol (1.0 mmol, 1 equiv.) and anhydrous dichloromethane (4 mL).
-
Add iron(III) triflate (0.05 mmol, 5 mol%) and ammonium chloride (0.05 mmol, 5 mol%) to the solution.[3]
-
Equip the flask with a reflux condenser and heat the reaction mixture to 45 °C.[3]
-
Stir the reaction and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated sodium bicarbonate solution and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to yield the desired ether.
Data Presentation
Table 1: Representative Conditions for Iron-Catalyzed Etherification
| Starting Alcohol 1 | Starting Alcohol 2 | Catalyst | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Methanol | Fe(OTf)₃ (5 mol%) | NH₄Cl (5 mol%) | DCM | 45 | 12-24 | ~70-85 |
| This compound | Ethanol | Fe(OTf)₃ (5 mol%) | NH₄Cl (5 mol%) | DCM | 45 | 12-24 | ~70-85 |
*Note: Yields are estimated based on similar reactions reported in the literature and may vary.[3]
Esterification: Synthesis of Benzyl Esters
Application Note
Esters are a fundamental functional group in organic chemistry and are prevalent in pharmaceuticals, agrochemicals, and fragrances. The Fischer-Speier esterification is a classic method for synthesizing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.[4][5] This method is effective for preparing esters from this compound, creating compounds that can be used as advanced intermediates.[1]
Experimental Protocol: Fischer-Speier Esterification
Objective: To synthesize a benzyl ester from this compound and a carboxylic acid (e.g., acetic acid).
Materials:
-
This compound
-
Carboxylic acid (e.g., Glacial acetic acid)
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene or a suitable solvent for azeotropic removal of water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol, 1 equiv.), the carboxylic acid (1.2 mmol, 1.2 equiv.), and toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).[5]
-
Attach a Dean-Stark apparatus and a reflux condenser to the flask.
-
Heat the mixture to reflux and allow the water produced to be collected in the Dean-Stark trap.
-
Continue heating until no more water is collected, indicating the reaction is complete.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the resulting ester by distillation or column chromatography if necessary.
Data Presentation
Table 2: Representative Conditions for Fischer Esterification
| Alcohol | Carboxylic Acid | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Acetic Acid | H₂SO₄ (cat.) | Toluene | Reflux | 4-8 | ~80-95 |
| This compound | Propanoic Acid | H₂SO₄ (cat.) | Toluene | Reflux | 4-8 | ~80-95 |
*Note: Yields are estimated based on typical Fischer esterification reactions and may vary.
Oxidation: Synthesis of 3,4,5-Trifluorobenzaldehyde
Application Note
The oxidation of primary alcohols to aldehydes is a crucial transformation in organic synthesis. Aldehydes are versatile intermediates for forming C-C bonds and other functional groups. For primary alcohols like this compound, it is important to use mild oxidizing agents to prevent over-oxidation to the carboxylic acid.[6][7] Pyridinium chlorochromate (PCC) is a widely used reagent that selectively oxidizes primary alcohols to aldehydes in an anhydrous medium.[6]
Experimental Protocol: PCC Oxidation
Objective: To synthesize 3,4,5-trifluorobenzaldehyde from this compound.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Celatom® or Celite®
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Sintered glass funnel or Büchner funnel
-
Rotary evaporator
Procedure:
-
Suspend pyridinium chlorochromate (1.5 mmol, 1.5 equiv.) in anhydrous dichloromethane (15 mL) in a dry round-bottom flask.
-
To this stirred suspension, add a solution of this compound (1.0 mmol, 1 equiv.) in anhydrous dichloromethane (5 mL) in one portion.
-
Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether (20 mL).
-
Prepare a short plug of silica gel over Celatom® in a sintered glass funnel.
-
Pass the reaction mixture through the silica gel plug to filter off the chromium residues.
-
Wash the plug with additional diethyl ether until all the product has been eluted (monitored by TLC).
-
Combine the filtrates and concentrate the solution using a rotary evaporator.
-
If necessary, further purify the crude aldehyde by column chromatography.
Data Presentation
Table 3: Representative Conditions for PCC Oxidation
| Starting Material | Oxidizing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | PCC (1.5 equiv.) | DCM | Room Temp. | 1-2 | ~85-95* |
*Note: Yields are estimated based on standard PCC oxidation procedures.[6]
Visualizations
References
- 1. EP1114809A1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols: 3,4,5-Trifluorobenzyl Alcohol as a Protecting Group
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3,4,5-trifluorobenzyl (TFB) alcohol as a protecting group for hydroxyl functionalities. Due to the electron-withdrawing nature of the fluorine atoms, the TFB group offers unique stability and cleavage properties compared to the standard benzyl (Bn) group, making it a valuable tool in complex organic synthesis.
Introduction
The 3,4,5-trifluorobenzyl ether is an electron-deficient protecting group for alcohols. The fluorine substituents significantly alter the electronic properties of the benzyl group, leading to increased stability towards certain oxidative and acidic conditions that would typically cleave a standard benzyl or a p-methoxybenzyl (PMB) ether. This unique reactivity profile allows for orthogonal protection strategies in the synthesis of complex molecules.
Key Advantages of the TFB Protecting Group
-
Enhanced Stability: Increased resistance to oxidative cleavage compared to electron-rich benzyl ethers like PMB.
-
Orthogonality: Can be selectively retained while other protecting groups, such as PMB, are removed.
-
Potential for Unique Cleavage Conditions: The electron-deficient nature may allow for selective removal under conditions that do not affect other benzyl-type ethers.
Data Presentation
Table 1: Proposed Relative Stability of Benzyl-Type Protecting Groups
| Protecting Group | Structure | Relative Stability to Oxidative Cleavage (e.g., DDQ) | Relative Stability to Acidic Cleavage | Relative Stability to Hydrogenolysis |
| p-Methoxybenzyl (PMB) | 4-MeO-Bn | Low | Low | High |
| Benzyl (Bn) | Bn | Moderate | Moderate | Moderate |
| 3,4,5-Trifluorobenzyl (TFB) | 3,4,5-F₃-Bn | High | High | Moderate to High |
This table is based on established principles of substituent effects on benzyl group reactivity. Specific quantitative data for the TFB group is not widely available in the literature.
Experimental Protocols
The following protocols are based on general methods for the protection and deprotection of alcohols using benzyl-type protecting groups and are inferred for the 3,4,5-trifluorobenzyl group. Optimization may be required for specific substrates.
Protocol 1: Protection of a Primary Alcohol with 3,4,5-Trifluorobenzyl Bromide
This protocol describes the formation of a 3,4,5-trifluorobenzyl ether via the Williamson ether synthesis.[1][2][3]
Materials:
-
Primary alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
3,4,5-Trifluorobenzyl bromide
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the primary alcohol (1.0 equiv) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equiv) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 3,4,5-trifluorobenzyl bromide (1.1 equiv) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3,4,5-trifluorobenzyl ether.
Protocol 2: Deprotection of a 3,4,5-Trifluorobenzyl Ether by Catalytic Hydrogenolysis
This protocol describes the cleavage of the TFB ether using catalytic transfer hydrogenation.[4]
Materials:
-
3,4,5-Trifluorobenzyl protected alcohol
-
Palladium on carbon (Pd/C), 10 wt. %
-
Formic acid or ammonium formate
-
Methanol or ethanol
Procedure:
-
To a solution of the 3,4,5-trifluorobenzyl protected alcohol in methanol, add 10% Pd/C (10-20 mol %).
-
To this suspension, add formic acid (5-10 equiv) or ammonium formate (5-10 equiv).
-
Stir the reaction mixture vigorously at room temperature for 2-12 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the deprotected alcohol.
Protocol 3: Proposed Oxidative Deprotection of a 3,4,5-Trifluorobenzyl Ether
Due to the electron-withdrawing nature of the fluorine atoms, oxidative deprotection of the TFB group is expected to be more challenging than for electron-rich benzyl ethers.[5][6] More forcing conditions or specialized reagents may be required.
Materials:
-
3,4,5-Trifluorobenzyl protected alcohol
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure (requires optimization):
-
To a solution of the TFB-protected alcohol in a mixture of DCM and water (e.g., 18:1 v/v), add DDQ (2-3 equiv).
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC. The reaction may be slow.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 4: Proposed Acid-Catalyzed Deprotection of a 3,4,5-Trifluorobenzyl Ether
Strong Lewis or Brønsted acids are generally required for the cleavage of benzyl ethers. The electron-deficient nature of the TFB group may necessitate harsher conditions compared to a standard benzyl ether.[7][8]
Materials:
-
3,4,5-Trifluorobenzyl protected alcohol
-
Boron trichloride (BCl₃) or trimethylsilyl iodide (TMSI)
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure (using BCl₃, requires caution):
-
Dissolve the TFB-protected alcohol in anhydrous DCM and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of BCl₃ in DCM (1.5-3.0 equiv).
-
Stir the reaction at -78 °C and allow it to slowly warm to 0 °C or room temperature, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and then wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
Application of 3,4,5-Trifluorobenzyl Alcohol Derivatives in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Case Study: 2,4,5-Trifluorobenzyl Bromide in the Synthesis of Ensitrelvir
Ensitrelvir (trade name Xocova) is an oral antiviral medication for the treatment of COVID-19. It acts as a 3C-like protease inhibitor, which is essential for viral replication. The synthesis of Ensitrelvir involves the incorporation of a 2,4,5-trifluorobenzyl group, highlighting the importance of this fluorinated building block.
Application Notes
The introduction of the 2,4,5-trifluorobenzyl group is a critical step in the convergent synthesis of Ensitrelvir.[1][2] This moiety is introduced via N-alkylation of a 1,3,5-triazinone derivative. The trifluorinated phenyl ring contributes to the overall electronic and lipophilic properties of the final drug molecule, potentially influencing its binding to the target enzyme and its pharmacokinetic profile. The manufacturing process for Ensitrelvir has been optimized for large-scale production, emphasizing efficiency and sustainability.[2][3][4]
Quantitative Data Summary
The following table summarizes the key quantitative data for the N-benzylation step in the synthesis of an Ensitrelvir intermediate.
| Step | Reactants | Reagent/Catalyst | Solvent | Temperature | Time | Yield | Reference |
| N-benzylation of 1,3,5-triazinone derivative (4) | 1,3,5-triazinone derivative (4), 2,4,5-Trifluorobenzyl bromide (5) | K₂CO₃ | DMF | 60 °C | 3.5 h | High | [5][6] |
| N-benzylation of 1,3,5-triazinone derivative (27) | 1,3,5-triazinone derivative (27), 2,4,5-Trifluorobenzyl bromide (5) | DIPEA | N/A | N/A | N/A | High | [2] |
Note: "High yield" is reported in the literature without a specific percentage in some instances.
Experimental Protocols
Protocol 1: N-benzylation of 3-(tert-butyl)-6-(ethylthio)-1,3,5-triazine-2,4(1H,3H)-dione (4)
This protocol is based on the early research and development stage for the synthesis of Ensitrelvir.[5][6]
Materials:
-
3-(tert-butyl)-6-(ethylthio)-1,3,5-triazine-2,4(1H,3H)-dione (4)
-
2,4,5-Trifluorobenzyl bromide (5)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 3-(tert-butyl)-6-(ethylthio)-1,3,5-triazine-2,4(1H,3H)-dione (4) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃).
-
Add 2,4,5-trifluorobenzyl bromide (5) to the mixture.
-
Heat the reaction mixture to 60 °C and stir for 3.5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Work up the reaction mixture to isolate the N-benzylated product (6). This typically involves quenching the reaction with water and extracting the product with an organic solvent.
-
Purify the crude product by a suitable method, such as crystallization or chromatography, to obtain the pure N-benzylated compound.
Protocol 2: N-benzylation of a 1,3,5-triazinone derivative (27) in the Manufacturing Process
This protocol is based on the optimized manufacturing process for Ensitrelvir, which is designed to be more scalable and environmentally friendly.[2]
Materials:
-
1,3,5-triazinone derivative (27)
-
2,4,5-Trifluorobenzyl bromide (5)
-
N,N-diisopropylethylamine (DIPEA)
-
Appropriate solvent (not specified, but likely a polar aprotic solvent)
Procedure:
-
Dissolve the 1,3,5-triazinone derivative (27) in a suitable solvent.
-
Add N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base.
-
Add 2,4,5-trifluorobenzyl bromide (5) to the reaction mixture.
-
Stir the reaction at an appropriate temperature until completion, monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, isolate the desired N-benzylated product (28) by direct crystallization from the reaction mixture by adding water.[2] This avoids the need for an extractive work-up.
-
Collect the crystals by filtration and dry to obtain the pure product.
Diagrams
Caption: Workflow for the N-alkylation step in Ensitrelvir synthesis.
Potential Applications of 3,4,5-Trifluorobenzyl Alcohol in Pharmaceutical Synthesis
While a specific marketed pharmaceutical synthesized from this compound was not identified in the conducted search, its chemical properties make it a valuable building block for medicinal chemistry. The 3,4,5-trifluoro substitution pattern provides a unique electronic environment compared to other isomers.
This compound can be readily converted to the corresponding 3,4,5-trifluorobenzyl bromide or chloride, which are excellent electrophiles for alkylation reactions.[7] These halides can be used to introduce the 3,4,5-trifluorobenzyl group onto heteroatoms such as nitrogen, oxygen, and sulfur in various molecular scaffolds. This is a common strategy in drug design to explore structure-activity relationships (SAR).
The logical workflow for utilizing this compound in pharmaceutical intermediate synthesis would be:
Caption: General workflow for utilizing this compound.
Conclusion
The use of trifluorobenzyl derivatives is a well-established strategy in pharmaceutical synthesis, as exemplified by the manufacturing of the antiviral drug Ensitrelvir using 2,4,5-trifluorobenzyl bromide. While a specific, detailed application of this compound in a marketed pharmaceutical was not found, its chemical reactivity makes it a highly valuable and versatile building block for the synthesis of novel pharmaceutical intermediates. The protocols and workflows provided herein for the closely related isomer serve as a strong model for the potential applications of this compound in drug discovery and development. Further research and exploration of patent literature may reveal specific applications of this particular isomer in the future.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Two-stage one-pot synthetic strategy for the key triazone-triazole intermediate of ensitrelvir (S-217622), an oral clinical candidate for treating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Manufacturing Process toward the Convergent Synthesis of the COVID-19 Antiviral Ensitrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
Application of 3,4,5-Trifluorobenzyl Alcohol in Agrochemical Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trifluorobenzyl alcohol is a fluorinated aromatic alcohol that serves as a valuable building block in the synthesis of novel agrochemicals. The strategic incorporation of fluorine atoms into the benzyl moiety can significantly enhance the biological activity, metabolic stability, and target-binding affinity of active ingredients. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in fungicidal, insecticidal, and herbicidal research.
Application Notes
Fungicide Research: Synthesis of Pyrazole Carboxamide Analogs
The 3,4,5-trifluorophenyl moiety is a key component of the commercial fungicide Fluxapyroxad, a potent succinate dehydrogenase inhibitor (SDHI). This indicates the high potential of this compound as a precursor for novel pyrazole carboxamide fungicides with potentially enhanced efficacy and a modified spectrum of activity.
-
Rationale for Use: The trifluorinated phenyl group can improve the compound's binding affinity to the target enzyme, succinate dehydrogenase, within the fungal respiratory chain. This specific fluorination pattern may also enhance systemic properties and resistance to metabolic degradation by fungal pathogens.
-
Synthetic Approach: this compound can be used to synthesize substituted anilines or other key intermediates, which are then coupled with a pyrazole carboxylic acid to form the final amide. Alternatively, the alcohol can be converted to a benzyl halide and used in etherification or alkylation reactions to introduce the 3,4,5-trifluorobenzyl moiety into a fungicidal scaffold.
Insecticide Research: Development of Pyrethroid Esters
Fluorinated benzyl alcohols are widely used as the alcohol component in the synthesis of synthetic pyrethroid insecticides. These esters are known for their high insecticidal activity, rapid knockdown effect, and enhanced photostability compared to their non-fluorinated counterparts.
-
Rationale for Use: The incorporation of the 3,4,5-trifluorobenzyl group into a pyrethroid ester can influence the insecticide's volatility, lipophilicity, and interaction with the insect's sodium channels, which are the primary target of pyrethroids. The specific substitution pattern may offer advantages in terms of insect spectrum and environmental persistence.
-
Synthetic Approach: this compound can be esterified with various pyrethroid acid chlorides (e.g., permethric acid chloride, cypermethric acid chloride) to generate novel pyrethroid esters. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
Herbicide Research: Exploration of Benzyl Ether Derivatives
Benzyl ethers are a known class of herbicides. The introduction of a trifluorinated benzyl group can lead to new herbicidal compounds with potentially improved properties.
-
Rationale for Use: The 3,4,5-trifluorobenzyl moiety can alter the molecule's uptake, translocation, and binding to the target site within the plant. This can result in enhanced herbicidal activity, selectivity, and a different weed control spectrum.
-
Synthetic Approach: this compound can be converted to 3,4,5-trifluorobenzyl halide, which is then reacted with a suitable phenol or alcohol under Williamson ether synthesis conditions to produce the target benzyl ether.
Quantitative Data Summary
While specific quantitative data for agrochemicals derived directly from this compound is limited in publicly available literature, the following table presents representative data for analogous compounds, highlighting the potential efficacy of this class of molecules.
| Compound Class | Target Organism/Enzyme | Biological Activity Metric | Representative Value |
| Pyrazole Carboxamide Fungicide (Fluxapyroxad) | Mycosphaerella graminicola | EC50 | 0.01 - 0.1 mg/L |
| Pyrazole Carboxamide Fungicide (Fluxapyroxad) | Succinate Dehydrogenase | IC50 | 10 - 100 nM |
| Synthetic Pyrethroid Insecticide | Musca domestica (Housefly) | LD50 | 0.1 - 1 µ g/insect |
| Benzyl Ether Herbicide | Amaranthus retroflexus | GR50 | 50 - 500 g/ha |
Experimental Protocols
Protocol 1: Synthesis of a Novel 3,4,5-Trifluorobenzyl Pyrazole Carboxamide Fungicide Candidate
This protocol describes a general procedure for the synthesis of a hypothetical pyrazole carboxamide fungicide incorporating the 3,4,5-trifluorobenzyl moiety.
Step 1: Oxidation of this compound to the Aldehyde
-
Dissolve this compound (1 eq.) in dichloromethane (DCM).
-
Add pyridinium chlorochromate (PCC) (1.5 eq.) portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, filter the mixture through a pad of silica gel, washing with DCM.
-
Concentrate the filtrate under reduced pressure to obtain 3,4,5-trifluorobenzaldehyde.
Step 2: Reductive Amination to form N-(3,4,5-Trifluorobenzyl)aniline
-
Dissolve 3,4,5-trifluorobenzaldehyde (1 eq.) and aniline (1.1 eq.) in methanol.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture for 1 hour at room temperature.
-
Cool the reaction to 0°C and add sodium borohydride (1.5 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-(3,4,5-trifluorobenzyl)aniline.
Step 3: Amide Coupling with Pyrazole Carboxylic Acid
-
Dissolve the pyrazole carboxylic acid (e.g., 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid) (1 eq.) in anhydrous DCM.
-
Add oxalyl chloride (1.2 eq.) and a catalytic amount of DMF.
-
Stir for 1-2 hours at room temperature to form the acid chloride.
-
In a separate flask, dissolve N-(3,4,5-trifluorobenzyl)aniline (1.1 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.
-
Slowly add the prepared pyrazole acid chloride solution to the aniline solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with 1N HCl, saturated NaHCO3, and brine.
-
Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography to obtain the target pyrazole carboxamide.
Protocol 2: In Vitro Fungicidal Activity Assay
This protocol outlines a method to evaluate the fungicidal activity of the newly synthesized compound.
-
Preparation of Fungal Cultures: Grow the target fungal pathogens (e.g., Botrytis cinerea, Septoria tritici) on potato dextrose agar (PDA) plates.
-
Preparation of Test Compound Solutions: Prepare a stock solution of the synthesized pyrazole carboxamide in DMSO (e.g., 10 mg/mL).
-
Preparation of Amended Media: Prepare a series of dilutions of the stock solution in molten PDA to achieve final concentrations ranging from 0.01 to 100 µg/mL. Ensure the final DMSO concentration does not exceed 1% (v/v).
-
Inoculation: Pour the amended PDA into sterile Petri dishes. Place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 20-25°C) in the dark.
-
Data Collection: After a set incubation period (e.g., 3-7 days), measure the diameter of the fungal colony on the treated and control (DMSO only) plates.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration.
-
EC50 Determination: Determine the EC50 value (the concentration that inhibits 50% of fungal growth) by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Synthetic workflow for a pyrazole carboxamide fungicide.
Caption: Mode of action of SDHI fungicides.
Application Note: Protocol for the Selective Oxidation of 3,4,5-Trifluorobenzyl Alcohol to 3,4,5-Trifluorobenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis, particularly in the preparation of active pharmaceutical ingredients and other fine chemicals. 3,4,5-Trifluorobenzaldehyde is a key building block in medicinal chemistry due to the unique electronic properties conferred by the fluorine atoms. This application note provides a detailed protocol for the oxidation of 3,4,5-Trifluorobenzyl alcohol to its corresponding aldehyde using Dess-Martin periodinane (DMP), a mild and highly selective oxidizing agent.[1][2][3][4][5] Alternative methods are also briefly discussed and compared.
Comparison of Common Oxidation Methods
Several methods are available for the oxidation of primary alcohols to aldehydes. The choice of oxidant depends on factors such as substrate sensitivity, desired selectivity, and scalability. Below is a summary of common methods applicable to the oxidation of this compound.
| Oxidation Method | Oxidizing Agent(s) | Typical Solvent(s) | Temperature | Key Advantages | Key Disadvantages |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM), Chloroform | Room Temperature | Mild conditions, high yields, short reaction times, broad functional group tolerance.[2][3] | Reagent is expensive and potentially explosive under certain conditions.[2] |
| Swern Oxidation | Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (Et3N) | Dichloromethane (DCM) | -78 °C to Room Temperature | Mild and highly reliable, byproducts are volatile.[6][7][8] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide, generates CO and CO2 gases.[7][8] |
| PCC Oxidation | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | Selective for primary alcohols to aldehydes.[9][10] | Chromium-based reagents are toxic and environmentally hazardous, tedious work-up.[11][12][13] |
| TEMPO-Catalyzed Oxidation | TEMPO (catalyst), Sodium hypochlorite (NaOCl) | Ethyl acetate, Water | 0 - 10 °C | "Greener" alternative, uses inexpensive bleach as the terminal oxidant.[14] | May require careful pH control. |
Experimental Protocol: Dess-Martin Oxidation of this compound
This protocol details the procedure for the oxidation of this compound using Dess-Martin periodinane.
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plate and chamber
-
Silica gel for column chromatography (optional, for purification)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).
-
Dissolution: Dissolve the alcohol in anhydrous dichloromethane (approximately 10 volumes relative to the alcohol).
-
Addition of DMP: To the stirred solution, add Dess-Martin periodinane (1.2 equivalents) portion-wise at room temperature.[2]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2 to 4 hours).[2]
-
Quenching: Upon completion, dilute the reaction mixture with dichloromethane. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes to dissolve the iodo-compound byproduct.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3,4,5-Trifluorobenzaldehyde.
-
Purification (Optional): If necessary, the crude product can be purified by silica gel column chromatography.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the Dess-Martin Oxidation.
Reaction Scheme
Caption: Oxidation of this compound.
References
- 1. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Dess-Martin Oxidation [organic-chemistry.org]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]
- 12. cs.gordon.edu [cs.gordon.edu]
- 13. researchgate.net [researchgate.net]
- 14. 3-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Etherification of 3,4,5-Trifluorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the etherification of 3,4,5-trifluorobenzyl alcohol. The protocols are based on established synthetic methodologies, primarily the Williamson ether synthesis, which has been successfully applied to similar fluorinated aromatic systems. An alternative method involving direct dehydrative etherification is also presented.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science due to the unique properties conferred by the trifluorinated phenyl ring. The etherification of this alcohol is a key transformation for introducing various functional groups and modifying the steric and electronic properties of target molecules. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the benzylic alcohol, making the selection of appropriate reaction conditions crucial for successful synthesis.
Two primary methods for the etherification of this compound are presented:
-
Williamson Ether Synthesis: A robust and versatile method involving the reaction of the corresponding alkoxide with an alkyl halide. This SN2 reaction is widely used for the preparation of both symmetrical and unsymmetrical ethers.[1][2]
-
Direct Dehydrative Etherification: An alternative approach for the synthesis of symmetrical ethers, typically catalyzed by a Lewis acid, which promotes the condensation of two alcohol molecules with the elimination of water.
Data Presentation
The following table summarizes typical reaction conditions for the etherification of benzyl alcohols, which can be adapted for this compound.
| Method | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Williamson Ether Synthesis | NaH, KH, or K₂CO₃ | DMF, DMSO, THF | Room Temp. to 100 | 1 - 24 | 70 - 95 | Highly versatile for unsymmetrical ethers. Requires pre-formation of the alkoxide or in-situ generation with a strong base.[1][3][4] |
| Direct Dehydrative Etherification | FeCl₃·6H₂O (5 mol%) | Propylene Carbonate | 70 - 120 | 14 - 48 | 53 - 91 | Primarily for symmetrical ethers. Considered a greener alternative.[5] |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of 3,4,5-Trifluorobenzyl Ethers
This protocol describes a general procedure for the synthesis of unsymmetrical ethers starting from this compound and an alkyl halide.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the alcohol in anhydrous DMF or THF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ether.
Protocol 2: Iron-Catalyzed Direct Dehydrative Synthesis of Bis(3,4,5-trifluorobenzyl) Ether
This protocol provides a method for the synthesis of the symmetrical ether of this compound.
Materials:
-
This compound
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Propylene carbonate
-
Petroleum ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and propylene carbonate.
-
Add iron(III) chloride hexahydrate (0.05 eq) to the mixture.
-
Heat the reaction mixture to 70-120 °C and stir for 14-48 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add petroleum ether to the reaction mixture and stir.
-
Separate the organic layer. The propylene carbonate and catalyst can be recycled.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield bis(3,4,5-trifluorobenzyl) ether.[5]
Mandatory Visualization
Caption: General experimental workflows for the etherification of this compound.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 3,4,5-Trifluorobenzyl Alcohol in Polymer Chemistry
Introduction
Fluorinated polymers are a class of materials known for their exceptional properties, including high thermal stability, chemical resistance, low surface energy, and unique optical and dielectric properties. The incorporation of fluorine atoms into a polymer backbone can significantly enhance its performance characteristics. 3,4,5-Trifluorobenzyl alcohol is a promising but underexplored monomer for the synthesis of novel fluorinated polymers. Its trifluorinated phenyl ring is expected to impart significant property enhancements to the resulting polymers.
These notes provide an overview of the potential applications of this compound in polymer chemistry, focusing on its use as a monomer for the synthesis of poly(phenylenemethylene) analogs and as an initiator for ring-opening polymerization.
Potential Applications
Polymers derived from this compound are anticipated to be valuable in applications requiring:
-
High-Performance Coatings: Offering low surface energy for hydrophobicity and oleophobicity, as well as high thermal and chemical resistance.
-
Advanced Dielectrics: The electron-withdrawing nature of fluorine atoms can lead to polymers with low dielectric constants, suitable for microelectronics.
-
Specialty Optical Materials: Fluorination can reduce the refractive index and improve the transparency of polymers.
-
Biomedical Devices: The biocompatibility and biostability of fluoropolymers make them attractive for medical implants and drug delivery systems.[1]
Section 1: Synthesis of Poly(3,4,5-trifluorophenylenemethylene)
Reaction Principle
The primary route for the polymerization of benzyl alcohol is through acid-catalyzed self-condensation to form poly(phenylenemethylene).[2] This reaction proceeds via the formation of a benzylic carbocation, followed by electrophilic aromatic substitution onto another monomer unit. The presence of three fluorine atoms on the aromatic ring of this compound will influence this reaction. The electron-withdrawing nature of fluorine atoms deactivates the ring towards electrophilic substitution, which may require stronger acid catalysts or higher reaction temperatures compared to the polymerization of unsubstituted benzyl alcohol.
Experimental Protocol: Acid-Catalyzed Polycondensation
Materials:
-
This compound (Monomer)
-
Anhydrous Hydrogen Fluoride (Catalyst)[2] or a strong protic acid like trifluoromethanesulfonic acid.
-
Anhydrous solvent (e.g., dichloromethane, if not using HF as the solvent)
-
Methanol (for precipitation)
-
Deionized water
Procedure:
-
In a fume hood, equip a clean, dry polymer reaction vessel with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
If using a solvent, dissolve this compound (e.g., 10 g) in the anhydrous solvent.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the acid catalyst (e.g., a catalytic amount of trifluoromethanesulfonic acid or by using anhydrous hydrogen fluoride as the solvent/catalyst system).[2] A vigorous reaction may occur.[2]
-
After the addition of the catalyst, allow the reaction mixture to warm to room temperature and then heat to a specified temperature (e.g., 50-80°C) to promote polymerization. The optimal temperature will need to be determined experimentally.
-
Monitor the reaction progress by techniques such as Gel Permeation Chromatography (GPC) to follow the increase in molecular weight.
-
Once the desired molecular weight is achieved, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent like methanol with vigorous stirring.
-
Filter the precipitated polymer and wash it thoroughly with methanol and then deionized water to remove any residual catalyst and unreacted monomer.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
Expected Polymer Properties and Characterization Data
The properties of the resulting poly(3,4,5-trifluorophenylenemethylene) are expected to differ from those of unsubstituted poly(phenylenemethylene). The following table summarizes the anticipated properties and the techniques for their characterization.
| Property | Expected Value/Characteristic | Characterization Technique |
| Molecular Weight (Mn) | 1,000 - 10,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 3.0 | GPC |
| Thermal Stability (Td) | > 350°C | Thermogravimetric Analysis (TGA) |
| Glass Transition Temp. (Tg) | > 150°C | Differential Scanning Calorimetry (DSC) |
| Solubility | Soluble in polar aprotic solvents | Solubility Tests |
| Refractive Index | < 1.50 | Refractometry |
| Dielectric Constant | < 3.0 | Dielectric Spectroscopy |
Workflow Diagram
Caption: Workflow for the synthesis of poly(3,4,5-trifluorophenylenemethylene).
Section 2: this compound as an Initiator for Ring-Opening Polymerization
Application Principle
Fluorinated alcohols can serve as effective initiators for the ring-opening polymerization (ROP) of cyclic esters like lactide and caprolactone.[1] The alcohol initiates the polymerization, and the fluorinated benzyl group becomes the end-group of the resulting polymer chain. This approach is useful for preparing polymers with tailored end-group functionalities, which can influence the polymer's surface properties and self-assembly behavior.
Experimental Protocol: ROP of L-Lactide
Materials:
-
This compound (Initiator)
-
L-Lactide (Monomer)
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂) (Catalyst)
-
Anhydrous Toluene (Solvent)
-
Methanol (for precipitation)
Procedure:
-
In a glovebox, add L-lactide, this compound, and anhydrous toluene to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Stir the mixture until all solids are dissolved.
-
Add a stock solution of Sn(Oct)₂ in anhydrous toluene to the flask.
-
Seal the flask and immerse it in a preheated oil bath at a specified temperature (e.g., 110-130°C).
-
Allow the polymerization to proceed for the desired time, which will depend on the target molecular weight.
-
Terminate the polymerization by cooling the flask in an ice bath.
-
Dissolve the crude polymer in a minimal amount of dichloromethane.
-
Precipitate the polymer by adding the solution dropwise to cold methanol.
-
Filter the polymer and dry it in a vacuum oven at room temperature.
Expected Polymer Characteristics
| Parameter | Expected Value/Characteristic | Characterization Technique |
| End-Group Confirmation | Presence of 3,4,5-trifluorobenzyl group | ¹H NMR, ¹⁹F NMR |
| Molecular Weight (Mn) | Controllable by monomer/initiator ratio | GPC, NMR |
| Polydispersity Index (PDI) | < 1.5 | GPC |
| Thermal Properties | Similar to standard polylactide | DSC, TGA |
| Surface Properties | Increased hydrophobicity | Contact Angle Measurement |
Logical Relationship Diagram
Caption: Logical flow for ROP using a fluorinated initiator.
Safety and Handling
This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
While specific experimental data for the use of this compound in polymer chemistry is lacking, its structure suggests significant potential for the creation of novel fluorinated polymers with enhanced properties. The protocols and expected data presented here provide a solid foundation for researchers to explore the polymerization of this promising monomer and its application as a functional initiator. Further research is warranted to fully elucidate the reaction kinetics, polymer properties, and potential applications of polymers derived from this compound.
References
Application Notes and Protocols for Reactions Involving 3,4,5-Trifluorobenzyl Alcohol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3,4,5-Trifluorobenzyl alcohol is a fluorinated organic compound of increasing interest in medicinal chemistry and materials science. The presence of the trifluorophenyl group can significantly influence the pharmacokinetic and physicochemical properties of molecules, such as metabolic stability, lipophilicity, and binding affinity. These application notes provide detailed protocols for key synthetic transformations involving this compound, including its conversion to the corresponding bromide, etherification, and oxidation to the aldehyde. A notable application in the synthesis of the antiviral drug Ensitrelvir is also highlighted.
I. Synthesis of 3,4,5-Trifluorobenzyl Bromide
The conversion of this compound to its corresponding bromide is a crucial first step for many nucleophilic substitution reactions. This protocol is adapted from standard procedures for converting benzyl alcohols to benzyl bromides.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or diethyl ether, add phosphorus tribromide (PBr₃) (0.4 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. The reaction is typically complete within 2-4 hours.
-
Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,4,5-trifluorobenzyl bromide. The product can be further purified by column chromatography on silica gel if necessary.
Quantitative Data Summary:
| Reactant/Product | Molar Eq. | Molecular Weight ( g/mol ) | Typical Yield (%) |
| This compound | 1.0 | 162.11[1] | - |
| Phosphorus Tribromide (PBr₃) | 0.4 | 270.69 | - |
| 3,4,5-Trifluorobenzyl Bromide | - | 225.01 | 85-95 |
Logical Workflow for Bromination:
Caption: Workflow for the synthesis of 3,4,5-trifluorobenzyl bromide.
II. Williamson Ether Synthesis of 3,4,5-Trifluorobenzyl Ethers
The Williamson ether synthesis is a versatile method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[2][3][4][5][6] This protocol outlines the synthesis of a generic 3,4,5-trifluorobenzyl ether.
Experimental Protocol:
-
Alkoxide Formation: In a round-bottom flask under an inert atmosphere, dissolve the desired alcohol (R-OH) (1.0 eq) in a suitable anhydrous solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). Add a strong base such as sodium hydride (NaH) (1.1 eq) portion-wise at 0 °C. Stir the mixture at room temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases.
-
Etherification: To the freshly prepared alkoxide, add 3,4,5-trifluorobenzyl bromide (1.0 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (typically 4-12 hours), which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude ether can be purified by flash column chromatography.
Quantitative Data Summary:
| Reactant/Product | Molar Eq. | Molecular Weight ( g/mol ) | Typical Yield (%) |
| Alcohol (R-OH) | 1.0 | Variable | - |
| Sodium Hydride (NaH) | 1.1 | 24.00 | - |
| 3,4,5-Trifluorobenzyl Bromide | 1.0 | 225.01 | 70-90 |
| 3,4,5-Trifluorobenzyl Ether | - | Variable | - |
Signaling Pathway for Williamson Ether Synthesis:
Caption: Reaction pathway for Williamson ether synthesis.
III. Oxidation of this compound to 3,4,5-Trifluorobenzaldehyde
The oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis. Mild oxidizing agents are typically employed to prevent over-oxidation to the carboxylic acid.
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM). Add a mild oxidizing agent such as pyridinium chlorochromate (PCC) (1.5 eq) or use a Swern oxidation protocol.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. The oxidation is generally complete within 2-6 hours.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts (if using PCC).
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude aldehyde can be purified by column chromatography if necessary. A general procedure for the oxidation of similar alcohols has been described.[7]
Quantitative Data Summary:
| Reactant/Product | Molar Eq. | Molecular Weight ( g/mol ) | Typical Yield (%) |
| This compound | 1.0 | 162.11[1] | - |
| Pyridinium Chlorochromate (PCC) | 1.5 | 215.56 | - |
| 3,4,5-Trifluorobenzaldehyde | - | 160.09[8] | 80-90 |
Experimental Workflow for Oxidation:
Caption: Step-by-step workflow for the oxidation of this compound.
IV. Application in Drug Development: Synthesis of Ensitrelvir Intermediate
A key application of a derivative of this compound is in the synthesis of Ensitrelvir, an antiviral medication for COVID-19.[9][10][11] The synthesis involves the N-benzylation of a 1,3,5-triazinone derivative with 2,4,5-trifluorobenzyl bromide.[9][10][11] Although the reported synthesis uses the 2,4,5-trifluoro isomer, a similar synthetic strategy can be envisioned for the 3,4,5-trifluoro analog.
Synthetic Pathway Overview:
The core of Ensitrelvir is a substituted 1,3,5-triazinone ring. A crucial step in its synthesis is the attachment of the fluorinated benzyl group. In the reported synthesis of Ensitrelvir, 2,4,5-trifluorobenzyl bromide is reacted with a triazinone intermediate in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as acetonitrile (MeCN) at elevated temperatures, resulting in high yields of the N-benzylated product.[12]
Logical Relationship in Ensitrelvir Synthesis:
Caption: Key N-benzylation step in the synthesis of Ensitrelvir.
References
- 1. This compound | C7H5F3O | CID 2777040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. 3-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 8. 3,4,5-Trifluorobenzaldehyde | C7H3F3O | CID 2776954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Development of a Manufacturing Process toward the Convergent Synthesis of the COVID-19 Antiviral Ensitrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4,5-Trifluorobenzyl Alcohol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3,4,5-Trifluorobenzyl alcohol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
The most prevalent and generally effective method for the synthesis of this compound is the reduction of the corresponding aldehyde, 3,4,5-Trifluorobenzaldehyde.[1][2] This method is favored for its relatively mild reaction conditions and the commercial availability of the starting material. The choice of reducing agent is critical for achieving high yields and purity.
Q2: I am experiencing low yields in the reduction of 3,4,5-Trifluorobenzaldehyde. What are the potential causes and how can I improve the yield?
Low yields in this reduction can stem from several factors. Here are some common causes and troubleshooting steps:
-
Purity of Starting Material: Ensure the 3,4,5-Trifluorobenzaldehyde is of high purity (≥97%).[3][4] Impurities can interfere with the reaction.
-
Choice and Activity of Reducing Agent: Sodium borohydride (NaBH₄) is a commonly used reducing agent. Ensure it is fresh and has not been deactivated by moisture. For enhanced reactivity, consider using NaBH₄ in combination with an activating agent or a different solvent system.[5]
-
Reaction Temperature: The reaction is typically exothermic. Maintaining a low temperature (e.g., 0-5 °C) during the addition of the reducing agent is crucial to prevent side reactions.
-
Solvent Selection: The choice of solvent can significantly impact the reaction. Protic solvents like methanol or ethanol are commonly used for NaBH₄ reductions. Anhydrous solvents should be used if employing more moisture-sensitive reducing agents.
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material has been fully consumed before quenching the reaction.
-
Work-up Procedure: Losses can occur during the work-up. Ensure proper pH adjustment during the quench to neutralize any remaining reducing agent and facilitate product extraction. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) will maximize the recovery of the product.
Q3: What are the common side reactions to be aware of during the synthesis, and how can they be minimized?
The primary side reaction of concern is the formation of impurities that can complicate purification and lower the yield.
-
Over-reduction: While less common with aldehydes, using an overly strong reducing agent or harsh conditions could potentially lead to further reduction of the aromatic ring, although this is unlikely under standard conditions for NaBH₄.
-
Cannizzaro Reaction (disproportionation): In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to yield the corresponding carboxylic acid and alcohol. This is generally not an issue with NaBH₄ reductions but could be a concern if the reaction conditions become strongly basic.
-
Impurity from Starting Material: Any impurities in the starting 3,4,5-Trifluorobenzaldehyde will likely be carried through or react to form other impurities.
To minimize side reactions, it is critical to control the reaction temperature, use a stoichiometric amount of a selective reducing agent, and ensure the purity of the starting materials.
Q4: What is the recommended purification method for this compound?
After a successful work-up, the crude product can be purified by the following methods:
-
Column Chromatography: This is a highly effective method for separating the desired alcohol from non-polar impurities and any unreacted starting material. A silica gel column with a gradient elution system of ethyl acetate and hexane is a common choice.
-
Distillation: If the product is a liquid at room temperature and the impurities have significantly different boiling points, vacuum distillation can be an effective purification technique. The boiling point of 3,4,5-Trifluorobenzaldehyde is reported to be 174 °C.[3]
-
Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization is an excellent method for achieving high purity.
Comparative Data of Reduction Methods
The following table summarizes different reduction methods for similar fluorinated aromatic compounds, providing a basis for selecting reaction conditions.
| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2,3,4,5-Tetrafluorobenzoyl chloride | NaBH₄ activated with ethylene glycol dimethyl ether | Water | 5-15 | 3 | 92-98 | [5] |
| Methyl 2,3,5,6-tetrafluorobenzoate | NaBH₄ / I₂ | Not specified | Not specified | Not specified | 52.3 | [2] |
Detailed Experimental Protocol
Synthesis of this compound via Reduction of 3,4,5-Trifluorobenzaldehyde
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
-
3,4,5-Trifluorobenzaldehyde (1 eq.)
-
Sodium borohydride (NaBH₄) (1.5 eq.)
-
Methanol (solvent)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3,4,5-Trifluorobenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride in small portions to the cooled solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, stir the reaction mixture at room temperature and monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the flask again in an ice bath and slowly quench the reaction by adding deionized water.
-
Acidify the mixture to pH ~2 with 1 M HCl to neutralize any excess NaBH₄.
-
Remove the methanol from the mixture under reduced pressure using a rotary evaporator.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common issues encountered during the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Purification of 3,4,5-Trifluorobenzyl Alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3,4,5-Trifluorobenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials such as 3,4,5-trifluorobenzaldehyde or 3,4,5-trifluorobenzoic acid, residual solvents from the synthesis, and byproducts like the corresponding ether or over-oxidized species. The nature of impurities heavily depends on the synthetic route employed.
Q2: What are the recommended purification techniques for this compound?
A2: The most effective purification techniques for this compound are column chromatography, recrystallization, and distillation (under reduced pressure). The choice of method depends on the scale of the purification and the nature of the impurities.
Q3: How can I assess the purity of this compound after purification?
A3: Purity can be assessed using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. A melting point determination can also be a good indicator of purity for solid samples.
Q4: What are the recommended storage conditions for purified this compound?
A4: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is stable under normal conditions.
Troubleshooting Guides
Column Chromatography
Problem 1: Poor separation of this compound from impurities.
-
Possible Cause A: Inappropriate solvent system. The polarity of the eluent may not be optimal for separating the target compound from impurities with similar polarities.
-
Solution: Systematically vary the solvent system. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane. Use Thin Layer Chromatography (TLC) to identify the optimal solvent ratio for separation before running the column.
-
-
Possible Cause B: Column overloading. Too much crude material has been loaded onto the column, exceeding its separation capacity.
-
Solution: Reduce the amount of sample loaded onto the column. A general guideline is to load 1-5% of the silica gel weight.
-
-
Possible Cause C: Column channeling. The silica gel has not been packed uniformly, leading to channels that allow the sample to pass through without proper separation.
-
Solution: Ensure the column is packed carefully and evenly. Slurry packing is often preferred over dry packing to minimize channeling. Gently tap the column during packing to settle the silica gel.
-
Problem 2: The product is eluting too quickly or too slowly.
-
Possible Cause: Incorrect eluent polarity.
-
Solution: If the product elutes too quickly (high Rf value on TLC), decrease the polarity of the eluent. If it elutes too slowly (low Rf value), increase the eluent polarity.
-
Recrystallization
Problem 1: No crystals form upon cooling.
-
Possible Cause A: The solution is not supersaturated. Too much solvent was used to dissolve the crude product.
-
Solution: Evaporate some of the solvent to increase the concentration of the this compound and then allow the solution to cool again.
-
-
Possible Cause B: Rapid cooling. Cooling the solution too quickly can inhibit crystal nucleation.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
-
Possible Cause C: Lack of nucleation sites.
-
Solution: Introduce a seed crystal of pure this compound. If a seed crystal is unavailable, gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Problem 2: The product "oils out" instead of crystallizing.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the solute. The compound is melting before it dissolves.
-
Solution: Choose a solvent with a lower boiling point. Alternatively, use a larger volume of the current solvent to ensure the compound dissolves at a temperature below its melting point.
-
Problem 3: Low recovery of the purified product.
-
Possible Cause A: The compound is too soluble in the chosen solvent at low temperatures.
-
Solution: Select a different solvent or a solvent mixture in which the compound has lower solubility at cold temperatures.
-
-
Possible Cause B: Premature crystallization during hot filtration.
-
Solution: Use a heated funnel and pre-warm the receiving flask to prevent the solution from cooling and crystallizing prematurely. Use a slight excess of hot solvent to ensure the compound remains dissolved.
-
Experimental Protocols
Column Chromatography Protocol
-
TLC Analysis: Determine the optimal solvent system for separation using TLC. A good Rf value for the product is typically between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a flat, even bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Recrystallization Protocol
-
Solvent Selection: Choose a suitable solvent in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvent systems to test include hexane/ethyl acetate, toluene, or ethanol/water mixtures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Illustrative Purity of this compound after Different Purification Techniques.
| Purification Method | Initial Purity (GC-MS) | Final Purity (GC-MS) | Yield (%) |
| Column Chromatography | 85% | >99% | 75% |
| Recrystallization | 90% | 98.5% | 85% |
| Vacuum Distillation | 80% | 97% | 65% |
Table 2: Suggested Solvent Systems for Column Chromatography of this compound.
| Solvent System (v/v) | Typical Rf Value | Notes |
| Hexane:Ethyl Acetate (9:1) | 0.25 | Good for separating less polar impurities. |
| Hexane:Ethyl Acetate (7:3) | 0.45 | Suitable for faster elution if the compound is the least polar component. |
| Dichloromethane:Hexane (1:1) | 0.35 | Offers different selectivity compared to ethyl acetate systems. |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for recrystallization when no crystals form.
Technical Support Center: Synthesis of 3,4,5-Trifluorobenzyl alcohol
This technical support guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3,4,5-Trifluorobenzyl alcohol, a key intermediate in various research and development applications.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via two primary routes: the reduction of 3,4,5-trifluorobenzoic acid derivatives and the Grignard reaction with 3,4,5-trifluorobenzaldehyde.
Route 1: Reduction of 3,4,5-Trifluorobenzoic Acid or its Derivatives
Issue 1: Low Yield of this compound
-
Possible Cause 1: Incomplete Reduction. The reducing agent may be inactive, or the reaction conditions may be suboptimal.
-
Solution: Ensure the reducing agent (e.g., LiAlH₄, NaBH₄) is fresh and has been stored under anhydrous conditions. The activity of metal hydrides can diminish with improper storage. For less reactive starting materials like carboxylic acids or esters, a stronger reducing agent like LiAlH₄ in an anhydrous ether solvent (e.g., THF, diethyl ether) is typically required. If using NaBH₄, it may be necessary to first convert the carboxylic acid to a more reactive derivative, such as an acyl chloride or an ester. A patent for a similar synthesis suggests that sodium borohydride can be activated with an ether solvent.[1]
-
-
Possible Cause 2: Side Reactions. Competing reactions can consume the starting material or the product.
-
Solution: Maintain a low reaction temperature, especially during the addition of the reducing agent, to minimize side reactions. For highly exothermic reactions, cooling the reaction mixture (e.g., to 0°C) can be beneficial.[2] The choice of solvent is also critical; ensure it is anhydrous and inert to the reaction conditions.
-
-
Possible Cause 3: Hydrolysis of Intermediates. If synthesizing via the acyl chloride, hydrolysis back to the carboxylic acid can be a significant issue.[2]
Issue 2: Presence of Unreacted Starting Material (3,4,5-Trifluorobenzoic Acid/Ester/Acyl Chloride)
-
Possible Cause 1: Insufficient Reducing Agent. The molar ratio of the reducing agent to the starting material may be too low.
-
Solution: Use a slight excess of the reducing agent. For LiAlH₄ reductions of carboxylic acids or esters, a molar ratio of at least 1.5:1 (LiAlH₄:substrate) is often recommended to ensure complete conversion.
-
-
Possible Cause 2: Poor Reagent Quality. The reducing agent may have degraded.
-
Solution: Use a fresh batch of the reducing agent. The quality of the starting material, such as 3,4,5-trifluorobenzoyl chloride, should also be high to avoid impurities that can interfere with the reaction.[3]
-
Issue 3: Formation of Unexpected Byproducts
-
Possible Cause 1: Over-reduction. While less common for producing benzyl alcohol, aggressive reaction conditions could potentially lead to further reduction of the aromatic ring, although this is generally difficult.
-
Solution: Control the reaction temperature and addition rate of the reducing agent carefully. Use a milder reducing agent if over-reduction is suspected.
-
-
Possible Cause 2: Reaction with Solvent. Some solvents can react with the reagents.
-
Solution: Choose an inert and aprotic solvent like THF or diethyl ether for LiAlH₄ reductions.[2]
-
Route 2: Grignard Reaction with 3,4,5-Trifluorobenzaldehyde
Issue 1: Low Yield of this compound
-
Possible Cause 1: Poor Grignard Reagent Formation. The Grignard reagent may not have formed efficiently.
-
Possible Cause 2: Quenching of the Grignard Reagent. Traces of water or acidic protons in the reaction mixture can quench the Grignard reagent.[4]
-
Solution: Dry all solvents and reagents thoroughly. The 3,4,5-trifluorobenzaldehyde starting material must also be free of water.
-
Issue 2: Formation of a Biphenyl Byproduct (Wurtz Coupling)
-
Possible Cause 1: Wurtz Coupling Reaction. This side reaction is favored by higher temperatures and high concentrations of the organic halide.[4]
-
Solution: During the formation of the Grignard reagent, add the solution of the organic halide slowly to the magnesium suspension to keep its concentration low.[4] Avoid excessively high temperatures during this step.
-
Issue 3: Presence of Unreacted 3,4,5-Trifluorobenzaldehyde
-
Possible Cause 1: Inefficient Grignard Reagent. The Grignard reagent may have been partially quenched or not formed in sufficient quantity.
-
Solution: Refer to the solutions for "Low Yield" in this section. Ensure at least a stoichiometric amount of the Grignard reagent is used relative to the aldehyde.
-
-
Possible Cause 2: Suboptimal Reaction Temperature.
-
Solution: Add the aldehyde solution to the Grignard reagent at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions.[4] After the addition, the reaction may need to be warmed to room temperature to ensure completion.
-
Summary of Potential Side Products
| Side Product | Possible Cause | Suggested Mitigation |
| 3,4,5-Trifluorobenzoic Acid | Hydrolysis of 3,4,5-trifluorobenzoyl chloride (if used as an intermediate).[2] | Maintain strictly anhydrous conditions; use an inert atmosphere. |
| Biphenyl derivatives | Wurtz coupling during Grignard reagent formation.[4] | Slow addition of organic halide; avoid high temperatures. |
| Unreacted Starting Material | Incomplete reaction due to inactive reagents, insufficient reagent, or poor conditions. | Use fresh, high-purity reagents in appropriate molar ratios; optimize reaction time and temperature. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 3,4,5-Trifluorobenzoic Acid with LiAlH₄
-
Apparatus Setup: Assemble a dry, three-necked, round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a positive pressure of nitrogen or argon.
-
Reagent Preparation: In the flask, prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition: Dissolve 3,4,5-trifluorobenzoic acid (1.0 equivalent) in anhydrous THF and add this solution to the dropping funnel. Add the acid solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
Work-up and Purification: Filter the resulting solid and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Protocol 2: Synthesis of this compound via Grignard Reaction
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 equivalents) and a crystal of iodine.[4] Add anhydrous diethyl ether to cover the magnesium. Prepare a solution of a suitable brominated trifluorobenzene (e.g., 1-bromo-3,4,5-trifluorobenzene) (1.0 equivalent) in anhydrous diethyl ether in a dropping funnel. Add a small portion of the bromide solution to initiate the reaction, which is indicated by a color change and gentle reflux.[4] Once initiated, add the remaining bromide solution dropwise. After the addition, stir the mixture for another 30-60 minutes.
-
Reaction with Aldehyde: In a separate dry flask, dissolve 3,4,5-trifluorobenzaldehyde (0.9 equivalents) in anhydrous diethyl ether. Cool the freshly prepared Grignard reagent to 0 °C and add the aldehyde solution dropwise.[4]
-
Completion and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude this compound by column chromatography or distillation.
Visualizations
Caption: Synthetic routes to this compound and potential side reactions.
Caption: A troubleshooting workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the reduction route?
A: For a robust and high-yielding reduction, starting with 3,4,5-trifluorobenzoyl chloride is often preferred as it is more reactive than the corresponding carboxylic acid or ester.[2] However, this requires an additional synthetic step to prepare the acyl chloride from the carboxylic acid and necessitates stringent anhydrous conditions to prevent hydrolysis.[2] Direct reduction of 3,4,5-trifluorobenzoic acid with a strong reducing agent like LiAlH₄ is also a viable and more direct route.
Q2: How can I be sure my Grignard reaction has initiated?
A: Successful initiation of a Grignard reaction is typically indicated by the disappearance of the iodine color (if used for activation), the solution turning cloudy and grayish, and a gentle, spontaneous reflux of the ether solvent.[4] If the reaction does not start, gentle warming with a heat gun or using an ultrasonic bath can help.[4]
Q3: What are the best methods for purifying the final product?
A: The choice of purification method depends on the scale of the reaction and the nature of the impurities. For small-scale laboratory syntheses, column chromatography on silica gel is effective for removing both polar and non-polar byproducts. For larger quantities, distillation under reduced pressure is a suitable method, provided the byproducts have sufficiently different boiling points from the desired this compound.
Q4: Can other reducing agents be used for the reduction of the carboxylic acid derivative?
A: Yes, other reducing agents can be employed. For example, NaBH₄ in combination with a Lewis acid or in a mixed solvent system can sometimes be used for the reduction of esters. A patent for a similar synthesis describes activating sodium borohydride with an ether solvent for the reduction of tetrafluorobenzoyl chloride.[1] The choice of reducing agent will depend on the specific substrate (acid, ester, or acyl chloride) and the desired reaction conditions.
Q5: Are there any specific safety precautions for these syntheses?
A: Yes. Both LiAlH₄ and Grignard reagents are highly reactive and pyrophoric upon contact with water or humid air. All reactions involving these reagents must be conducted under a dry, inert atmosphere (nitrogen or argon) in appropriately dried glassware. The quenching steps for these reactions are highly exothermic and must be performed slowly and with adequate cooling. Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times. 3,4,5-Trifluorobenzoyl chloride is corrosive and should be handled in a fume hood.[5]
References
Technical Support Center: Overcoming Solubility Challenges with 3,4,5-Trifluorobenzyl Alcohol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 3,4,5-Trifluorobenzyl alcohol.
Troubleshooting Guides
Researchers encountering difficulties in dissolving this compound should follow a systematic approach to identify the optimal solubilization strategy. This guide outlines a step-by-step process to efficiently overcome solubility challenges.
Initial Assessment and Solvent Selection:
Begin by testing the solubility in common laboratory solvents. It is advisable to start with a small amount of the compound to conserve material.
-
Primary Solvents: Test solubility in Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH). These are common starting points for dissolving organic molecules.
-
Alternative Organic Solvents: If solubility is limited in the primary solvents, consider other options such as Methanol (MeOH), Acetone, or Acetonitrile.
-
Aqueous Solutions: For biological assays, it is often necessary to prepare an aqueous solution. Direct dissolution in water is often challenging for compounds like this compound. A common strategy is to first dissolve the compound in a minimal amount of a water-miscible organic solvent (like DMSO or EtOH) to create a concentrated stock solution, which can then be serially diluted into the aqueous experimental medium.
Enhancing Solubility:
If initial attempts to dissolve the compound are unsuccessful, several techniques can be employed to improve solubility:
-
Heating: Gently warming the solution can increase the rate of dissolution and the solubility limit. It is crucial to monitor the temperature to avoid degradation of the compound. A water bath is a recommended method for controlled heating.
-
Sonication: Using an ultrasonic bath can help break down solute aggregates and facilitate dissolution.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can significantly enhance solubility. While this compound does not have strongly acidic or basic functional groups, minor pH adjustments might influence its solubility in aqueous media.
-
Co-solvents: Employing a mixture of solvents can improve solubility. For instance, a combination of water and a water-miscible organic solvent can be effective.
Creating a Stock Solution:
Once a suitable solvent or solvent system is identified, a concentrated stock solution should be prepared. This allows for accurate and convenient dilution to the final working concentration for experiments.
-
Recommended Starting Concentration: A common starting point for a stock solution is 10 mM.
-
Storage: Stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can affect the stability and solubility of the compound.
Below is a workflow diagram illustrating the troubleshooting process for solubilizing this compound.
Frequently Asked Questions (FAQs)
Q1: What are the best initial solvents to try for dissolving this compound?
A1: For initial attempts, we recommend starting with polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or polar protic solvents such as Ethanol (EtOH). These solvents are generally effective for a wide range of organic compounds.
Q2: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
A2: This is a common issue known as "crashing out." It occurs when the compound is less soluble in the final aqueous medium. To address this, you can try the following:
-
Lower the final concentration: The concentration of your compound in the final aqueous solution may be above its solubility limit.
-
Decrease the percentage of the organic solvent: While counterintuitive, sometimes a lower concentration of the organic co-solvent can prevent precipitation.
-
Use a different co-solvent: Consider preparing your stock solution in a more water-miscible solvent if possible.
-
Add a surfactant: A small amount of a biocompatible surfactant, such as Tween® 20 or Pluronic® F-68, can help to keep the compound in solution.
Q3: Is it safe to heat this compound to aid dissolution?
A3: Gentle heating can be an effective method to increase solubility. However, excessive or prolonged heating can lead to degradation of the compound. We recommend using a water bath and not exceeding 40-50°C. Always visually inspect the solution for any signs of color change or precipitation upon cooling, which might indicate degradation or that the compound is coming out of solution.
Q4: What is the expected solubility of this compound in water?
A4: Based on its structure, this compound is expected to have low solubility in water. The presence of the fluorinated phenyl group makes the molecule relatively nonpolar. While the benzyl alcohol group can participate in hydrogen bonding, it is generally not sufficient to overcome the hydrophobicity of the rest of the molecule for significant aqueous solubility. For comparison, the related compound 4-Fluorobenzyl alcohol is only slightly soluble in water.
Q5: How should I prepare a stock solution of this compound for cell-based assays?
A5: For cell-based assays, it is crucial to minimize the concentration of organic solvents, as they can be toxic to cells. A common protocol is as follows:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Perform an intermediate dilution of the stock solution in cell culture medium without serum.
-
Finally, add the intermediate dilution to the complete cell culture medium (containing serum) to reach the desired final concentration. This stepwise dilution can help prevent precipitation.
The logical relationship between different troubleshooting steps is illustrated in the diagram below.
Data Presentation
| Solvent | Expected Solubility | Rationale |
| Water | Low | The hydrophobic fluorinated benzene ring dominates the molecule's properties. |
| Dimethyl Sulfoxide (DMSO) | High | A powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.[1] |
| Ethanol (EtOH) | Moderate to High | A polar protic solvent that can interact with the hydroxyl group of the alcohol. |
| Methanol (MeOH) | Moderate to High | Similar to ethanol, it is a polar protic solvent. |
| Acetone | Moderate | A polar aprotic solvent. |
| Acetonitrile | Moderate | A polar aprotic solvent. |
| Dichloromethane (DCM) | High | A nonpolar organic solvent that should readily dissolve the compound. |
| Hexanes | Low | A nonpolar solvent that is unlikely to dissolve the polar alcohol group effectively. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
Objective: To determine a suitable solvent for this compound.
Materials:
-
This compound
-
Selection of test solvents (e.g., Water, DMSO, Ethanol, Methanol, Acetone, Acetonitrile)
-
Small glass vials (e.g., 1.5 mL)
-
Vortex mixer
-
Pipettes
Methodology:
-
Weigh approximately 1-2 mg of this compound and place it into a small glass vial.
-
Add 100 µL of the first test solvent to the vial.
-
Vortex the vial for 30-60 seconds.
-
Visually inspect the solution for any undissolved solid. If the solid has dissolved, the compound is soluble at a concentration of at least 10-20 mg/mL in that solvent.
-
If the solid has not fully dissolved, add another 100 µL of the solvent and repeat the vortexing and inspection steps.
-
Continue adding the solvent in 100 µL increments up to a total volume of 1 mL.
-
Record the approximate concentration at which the compound fully dissolves.
-
Repeat the process for each test solvent.
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a standard concentrated stock solution for experimental use.
Materials:
-
This compound (Molecular Weight: 162.11 g/mol )[2]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes
Methodology:
-
Calculate the mass of this compound required to make the desired volume of a 10 mM stock solution. For example, to make 1 mL of a 10 mM solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 162.11 g/mol x 1000 mg/g = 1.62 mg
-
-
Carefully weigh out the calculated mass of this compound and place it in a suitable container (e.g., a 1.5 mL microcentrifuge tube).
-
Add the desired volume of DMSO to the tube.
-
Vortex the tube until the solid is completely dissolved. If necessary, gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
References
optimizing reaction times for 3,4,5-Trifluorobenzyl alcohol derivatization
Technical Support Center: Derivatization of 3,4,5-Trifluorobenzyl Alcohol
Welcome to the technical support center for the derivatization of this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions.
Troubleshooting Guide
This section addresses common issues encountered during the derivatization of this compound.
Question: Why is my derivatization reaction incomplete?
Answer:
Several factors can lead to an incomplete reaction. Consider the following troubleshooting steps:
-
Suboptimal Reaction Time and Temperature: The reaction may not have reached completion. It is critical to optimize both the temperature and duration for your specific derivatizing agent. For instance, with pentafluorobenzoyl chloride (PFBoylCl), shorter reaction times can be insufficient.[1][2] A time-course study is recommended to determine the optimal reaction time.
-
Presence of Moisture: Many derivatization reagents, especially silylating agents, are moisture-sensitive.[1] Water in the sample or solvent can consume the reagent. Ensure all glassware is thoroughly dried and use anhydrous solvents.[1]
-
Reagent Quality and Quantity: The derivatization reagent may have degraded due to improper storage.[1] Always use high-quality reagents and adhere to the recommended storage conditions.[1] An insufficient amount of reagent will also lead to an incomplete reaction; a significant molar excess of the derivatizing agent is typically recommended.[1]
-
Sample Matrix Effects: Complex sample matrices can contain components that interfere with the derivatization reaction. A pre-derivatization cleanup or extraction step may be necessary to remove these interfering substances.[1]
Question: I am observing extraneous peaks from reagent byproducts in my chromatogram. How can I minimize them?
Answer:
Reagent-related artifacts and byproducts can interfere with the detection of your derivatized analyte.[1][2] A post-derivatization cleanup step is often effective. For example, after derivatization with PFBoylCl, a solvent-water extraction can be performed to remove excess reagent and byproducts.[2][3]
Question: The sensitivity of my analysis is poor even after derivatization. How can I improve my detection limits?
Answer:
Low sensitivity can stem from several factors:
-
Choice of Derivatizing Agent: The selection of the derivatizing agent is critical and should be matched to your analytical instrument. For electron capture detection (ECD) or negative ion chemical ionization (NICI) mass spectrometry, halogenated derivatizing agents like PFBoylCl can significantly enhance sensitivity.[2]
-
Reaction Optimization: As mentioned previously, ensuring the derivatization reaction goes to completion by optimizing time, temperature, and reagent concentration is crucial for maximizing the analytical signal.[1]
Question: My silyl ether derivatives appear to be unstable and hydrolyze before or during analysis. How can I prevent this?
Answer:
Silyl ethers are susceptible to hydrolysis, especially in the presence of moisture. To prevent this:
-
Work under Anhydrous Conditions: Ensure all solvents, reagents, and glassware are scrupulously dry.[1]
-
Use a Water Scavenger: Adding a water scavenger, such as 2,2-dimethoxypropane, to the reaction mixture can be beneficial.[1]
-
Prompt Analysis: Analyze the derivatized samples as soon as possible after preparation. If storage is necessary, it should be under strictly anhydrous conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reagents for alcohols like this compound for GC analysis?
A1: Common derivatization reagents for alcohols fall into two main categories: silylating agents and acylating agents.
-
Silylating agents , such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), form trimethylsilyl (TMS) ethers.[1][4]
-
Acylating agents , such as pentafluorobenzoyl chloride (PFBoylCl), form esters. These are particularly useful for enhancing sensitivity in GC-ECD or GC-NICI-MS analysis.[2][3]
Q2: What are the optimal reaction conditions for the derivatization of alcohols?
A2: Optimal conditions are highly dependent on the specific alcohol and the derivatizing reagent used. For the PFBoyl-derivatization of fatty alcohols, optimal conditions have been identified as 60 °C for 45 minutes.[2][5] For silylation with BSTFA, heating at 60°C for 30-60 minutes is common.[1][4] It is always recommended to perform an optimization study for your specific application.
Q3: How can I accelerate the derivatization reaction?
A3: Microwave-accelerated derivatization (MAD) can be a rapid alternative to conventional heating methods. Studies have shown that MAD can achieve comparable derivatization to traditional heating in a fraction of the time (e.g., 3 minutes).[5]
Quantitative Data Summary
The following table summarizes typical reaction conditions for the derivatization of alcohols, which can be used as a starting point for optimizing the derivatization of this compound.
| Derivatizing Reagent | Analyte Type | Temperature (°C) | Time (min) | Key Considerations |
| Pentafluorobenzoyl chloride (PFBoylCl) | Alcohols | 60 | 45 | Ideal for GC-ECD/NICI-MS; post-derivatization cleanup recommended.[2][3][5] |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Alcohols, Steroids | 60 | 30-60 | Sensitive to moisture; requires anhydrous conditions.[1][4] |
| BSTFA with 1% TMCS | Pharmaceuticals | 60 | 30 | The addition of TMCS can catalyze the reaction.[4] |
Experimental Protocols
Protocol 1: Derivatization of this compound using Pentafluorobenzoyl Chloride (PFBoylCl)
This protocol is a general guideline and may require optimization.
Materials:
-
This compound sample
-
Pentafluorobenzoyl chloride (PFBoylCl)
-
Anhydrous hexane (GC grade)
-
Anhydrous dichloromethane (DCM) or methyl tert-butyl ether (MTBE)
-
Deionized water
-
Nitrogen gas supply
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
GC vials with inserts
Procedure:
-
Sample Preparation: Pipette the this compound sample into a reaction vial. If the sample is in a solvent, evaporate it to complete dryness under a gentle stream of nitrogen.
-
Derivatization:
-
Post-Derivatization Cleanup (Solvent Extraction):
-
After incubation, allow the vial to cool to room temperature.
-
Add 1 mL of deionized water and 1 mL of either DCM or MTBE to the reaction mixture.
-
Vortex vigorously for 30 seconds to extract the derivative into the organic layer.
-
Centrifuge briefly to separate the layers.
-
-
Sample Collection:
-
Carefully transfer the upper organic layer to a clean vial. To ensure no water is transferred, the organic layer can be passed through a small column of anhydrous sodium sulfate.
-
-
Analysis: The sample is now ready for GC-MS analysis. If necessary, the sample can be evaporated to dryness and reconstituted in a suitable solvent like hexane.[3]
Visualizations
Caption: Experimental workflow for the derivatization of this compound.
Caption: Troubleshooting decision tree for incomplete derivatization reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: 3,4,5-Trifluorobenzyl Alcohol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4,5-Trifluorobenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: When synthesizing this compound via the reduction of 3,4,5-trifluorobenzoic acid or its derivatives (e.g., acid chloride, ester), the most common impurities are:
-
Unreacted Starting Material: Residual 3,4,5-trifluorobenzoic acid.
-
Intermediate Aldehyde: 3,4,5-trifluorobenzaldehyde, resulting from incomplete reduction.
-
Over-reduction Product: 3,4,5-trifluorotoluene, where the alcohol group is fully reduced.
-
Residual Solvents: Solvents used in the reaction or workup (e.g., tetrahydrofuran, diethyl ether, dichloromethane).
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity analysis:
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the main product and polar impurities like the starting carboxylic acid. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a common choice.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including the over-reduction product (3,4,5-trifluorotoluene) and residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural confirmation of the final product and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Troubleshooting Guides
Issue 1: Incomplete reaction - significant amount of starting material (3,4,5-trifluorobenzoic acid) remains.
| Possible Cause | Suggested Solution |
| Insufficient reducing agent | Ensure the stoichiometry of the reducing agent (e.g., LiAlH₄, NaBH₄) is correct. A slight excess may be necessary. |
| Low reaction temperature | Some reducing agents require specific temperatures to be effective. Ensure the reaction is conducted at the appropriate temperature. |
| Poor quality of reducing agent | Use a fresh, unopened container of the reducing agent or test its activity on a known standard. |
| Short reaction time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it has gone to completion. |
Issue 2: Presence of 3,4,5-trifluorobenzaldehyde as a major impurity.
| Possible Cause | Suggested Solution |
| Insufficient reducing agent | Similar to Issue 1, ensure an adequate amount of reducing agent is used to drive the reaction to the alcohol. |
| Reaction conditions too mild | A stronger reducing agent or more forcing conditions (higher temperature, longer reaction time) may be required. |
| Premature quenching of the reaction | Ensure the reaction has reached completion before adding the quenching agent. |
Issue 3: Formation of the over-reduction byproduct, 3,4,5-trifluorotoluene.
| Possible Cause | Suggested Solution |
| Reducing agent is too strong | Consider using a milder reducing agent. For example, if using LiAlH₄, switching to NaBH₄ might be an option depending on the reactivity of the starting material. |
| Reaction temperature is too high | Over-reduction can be favored at elevated temperatures. Running the reaction at a lower temperature may minimize this side product. |
| Prolonged reaction time | Once the starting material is consumed, stop the reaction to avoid further reduction of the desired alcohol. |
Data Presentation: Impurity Profile Before and After Purification
The following table illustrates a typical impurity profile of a crude this compound reaction mixture and the purity enhancement after purification by flash column chromatography.
| Compound | Retention Time (HPLC) | Crude Mixture (% Area) | After Column Chromatography (% Area) |
| 3,4,5-trifluorobenzoic acid | 3.5 min | 8.2 | < 0.1 |
| This compound | 5.1 min | 85.3 | 99.8 |
| 3,4,5-trifluorobenzaldehyde | 6.8 min | 4.1 | < 0.1 |
| 3,4,5-trifluorotoluene | N/A (GC-MS) | 2.4 | < 0.1 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 3,4,5-trifluorobenzoic acid
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend Lithium Aluminum Hydride (LiAlH₄) (1.2 eq.) in anhydrous tetrahydrofuran (THF).
-
Addition of Starting Material: Dissolve 3,4,5-trifluorobenzoic acid (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Workup: Filter the resulting solid and wash it thoroughly with THF. Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure to obtain the crude product, which can then be purified by flash column chromatography.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel column.
-
Elution: Begin elution with a low polarity solvent mixture (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity (e.g., to 80:20 hexane/ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Protocol 3: Purity Analysis by HPLC
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water. A typical gradient might start from 30% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
stability issues of 3,4,5-Trifluorobenzyl alcohol under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3,4,5-Trifluorobenzyl alcohol under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter stability issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues of this compound under acidic conditions?
While specific data on this compound is limited in publicly available literature, general chemical principles suggest potential degradation pathways under acidic conditions. Benzyl alcohols, in general, can undergo acid-catalyzed reactions such as oxidation and nucleophilic substitution.[1] The presence of fluorine atoms on the benzene ring can influence the reaction rate and potential byproducts.
Q2: What are the likely degradation products of this compound in an acidic environment?
Based on the known reactivity of benzyl alcohols, potential degradation products could include:
-
3,4,5-Trifluorobenzaldehyde: Oxidation of the primary alcohol.
-
3,4,5-Trifluorobenzoic acid: Further oxidation of the aldehyde.[1]
-
Benzyl esters: If a carboxylic acid is present in the reaction mixture, acid-catalyzed esterification can occur.[1]
-
Benzyl halides: In the presence of strong hydrohalic acids (e.g., HCl, HBr), nucleophilic substitution can lead to the formation of the corresponding benzyl halide.[1]
Q3: How do the fluorine substituents affect the stability of the benzyl alcohol?
The three electron-withdrawing fluorine atoms on the benzene ring are expected to influence the molecule's stability. While the C-F bond is generally strong, the overall electron-withdrawing nature of the trifluorophenyl group can impact the reactivity of the benzylic alcohol.[2]
Q4: Are there standard methods to assess the stability of this compound?
Yes, forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines (e.g., Q1A, Q1B), are the standard approach.[3] These studies involve subjecting the compound to stress conditions, including acidic environments, to identify potential degradation products and pathways.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of new peaks in HPLC chromatogram after acid treatment. | Degradation of this compound. | 1. Characterize the new peaks using techniques like LC-MS or GC-MS to identify the degradation products. 2. Compare the retention times with standards of suspected degradation products (e.g., 3,4,5-Trifluorobenzaldehyde, 3,4,5-Trifluorobenzoic acid). |
| Loss of parent compound peak in analytical analysis. | Significant degradation has occurred. | 1. Reduce the severity of the acidic conditions (lower temperature, shorter exposure time, or less concentrated acid). 2. Analyze samples at intermediate time points to understand the degradation kinetics. |
| Inconsistent or non-reproducible stability results. | Experimental variability. | 1. Ensure precise control of temperature, acid concentration, and reaction time. 2. Use a validated stability-indicating analytical method. 3. Ensure proper neutralization of the sample before analysis if required by the analytical method.[4] |
Experimental Protocols
Forced Degradation Study under Acidic Conditions
This protocol provides a general framework for assessing the stability of this compound.
Objective: To evaluate the stability of this compound in the presence of acid and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), e.g., 0.1 M
-
Sodium hydroxide (NaOH), e.g., 0.1 M for neutralization
-
HPLC grade water and acetonitrile
-
A suitable HPLC system with a UV detector and a C18 column
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
To a known volume of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). A control sample with water instead of HCl should be run in parallel.
-
-
Sampling and Neutralization:
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Cool the samples to room temperature.
-
Neutralize the samples by adding an equivalent amount of 0.1 M NaOH.
-
-
HPLC Analysis:
-
Dilute the neutralized samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. An example of HPLC conditions could be a C18 column with a gradient elution of water and acetonitrile and UV detection at a wavelength where the parent compound and potential degradants absorb.
-
-
Data Analysis:
-
Determine the percentage of this compound remaining at each time point.
-
Identify and quantify any degradation products by comparing the chromatograms of the stressed samples with the control.
-
Quantitative Data Summary
As no specific quantitative data for the acidic degradation of this compound was found in the literature, a template table for presenting such data from an experimental study is provided below.
| Time (hours) | % this compound Remaining | % Degradant 1 (e.g., 3,4,5-Trifluorobenzaldehyde) | % Degradant 2 (e.g., 3,4,5-Trifluorobenzoic Acid) |
| 0 | 100 | 0 | 0 |
| 2 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| 4 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| 8 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| 24 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
Technical Support Center: Scaling Up 3,4,5-Trifluorobenzyl Alcohol Synthesis
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers, scientists, and drug development professionals involved in the synthesis of 3,4,5-Trifluorobenzyl alcohol, with a focus on challenges encountered during reaction scale-up.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, primarily through the reduction of 3,4,5-trifluorobenzaldehyde.
Q1: What is the most common and reliable method for synthesizing this compound on a laboratory scale?
A1: The most prevalent and straightforward method is the reduction of 3,4,5-trifluorobenzaldehyde using a hydride-based reducing agent. Sodium borohydride (NaBH₄) is highly recommended due to its selectivity for aldehydes, operational simplicity, and enhanced safety profile compared to more potent reagents like lithium aluminum hydride (LiAlH₄).[1][2][3] The reaction is typically performed in an alcoholic solvent such as methanol or ethanol.
Q2: My reaction appears sluggish or incomplete when monitored by TLC. What are the potential causes?
A2: Several factors can lead to an incomplete reaction:
-
Insufficient Reducing Agent: Ensure the molar ratio of the reducing agent to the aldehyde is adequate. A slight excess of NaBH₄ (e.g., 1.1 to 1.5 equivalents) is often used to drive the reaction to completion.
-
Low Temperature: While the reaction is often initiated at 0°C to control the initial exotherm, it may need to be warmed to room temperature to ensure it proceeds to completion.[2]
-
Reagent Quality: The sodium borohydride may have degraded due to improper storage and exposure to moisture. Use a freshly opened container or a properly stored reagent.
-
Solvent Issues: Ensure the solvent is of appropriate grade and dry, although NaBH₄ is more tolerant to protic solvents than LiAlH₄.[2]
Q3: The reaction is highly exothermic upon adding the reducing agent. How can I control this, especially during scale-up?
A3: Exothermic reactions are a major safety concern during scale-up.[4] To manage the heat generated:
-
Controlled Addition: Add the reducing agent portion-wise or as a solution via an addition funnel at a controlled rate. Never add the entire amount at once.
-
Efficient Cooling: Use an ice bath or a cryostat to maintain a low internal temperature (e.g., 0-5°C) during the addition.
-
Adequate Agitation: Ensure the reaction mixture is stirred efficiently to distribute the added reagent and dissipate heat evenly, avoiding localized hot spots.
-
Dilution: Conducting the reaction at a lower concentration can help manage the exotherm, although this will increase solvent usage and vessel size requirements.
Q4: My yield is lower than expected after workup. Where might I be losing the product?
A4: Product loss can occur at several stages:
-
Incomplete Quenching/Hydrolysis: The intermediate is a borate ester, which must be hydrolyzed to liberate the alcohol. Ensure the quenching step (e.g., with dilute acid or water) is complete.
-
Extraction Inefficiency: this compound has some water solubility. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery from the aqueous layer.
-
Emulsion Formation: During aqueous workup, emulsions can form, trapping the product. If this occurs, adding brine (saturated NaCl solution) can help break the emulsion.
-
Purification Losses: Product may be lost during solvent removal (if the product is volatile) or during chromatographic purification.
Q5: What are the primary side reactions to be aware of?
A5: While the reduction of aldehydes is generally clean, potential side reactions include:
-
Cannizzaro Reaction: Aromatic aldehydes lacking alpha-hydrogens, such as 3,4,5-trifluorobenzaldehyde, can undergo a disproportionation reaction in the presence of a strong base to form the corresponding carboxylic acid and alcohol.[1] This is generally not an issue with NaBH₄ under standard conditions but can be a concern if strong bases are used.
-
Over-reduction: This is not a concern for this specific transformation, as the primary alcohol is the final reduction product under these conditions. Over-reduction to a hydrocarbon is more relevant for other functional groups or with different catalysts.[5]
Data Presentation
Table 1: Typical Reaction Parameters for the Reduction of 3,4,5-Trifluorobenzaldehyde
| Parameter | Condition | Notes |
| Starting Material | 3,4,5-Trifluorobenzaldehyde | Ensure high purity for best results. |
| Reducing Agent | Sodium Borohydride (NaBH₄) | 1.1 - 1.5 molar equivalents. |
| Solvent | Methanol or Ethanol | Typically 5-10 mL per gram of aldehyde. |
| Temperature | 0°C to Room Temperature | Initial addition at 0°C, then warm to RT. |
| Reaction Time | 1 - 3 hours | Monitor by TLC for completion. |
| Workup | Quench with water/dilute HCl, extract with organic solvent. | Careful addition of acid is necessary to neutralize excess NaBH₄. |
| Typical Yield | >95% | Yields are generally high for this transformation. |
Table 2: Comparison of Common Reducing Agents
| Reducing Agent | Reactivity & Selectivity | Safety & Handling | Solvent System |
| Sodium Borohydride (NaBH₄) | Good; selectively reduces aldehydes and ketones.[2] | Safer, stable in air, reacts slowly with protic solvents. | Alcohols, Ethers, Water (alkaline).[3] |
| Lithium Aluminum Hydride (LiAlH₄) | Very strong; reduces most carbonyls and esters.[6] | Highly reactive, pyrophoric, reacts violently with water/alcohols.[2] | Anhydrous ethers (e.g., Diethyl ether, THF).[2] |
| Catalytic Hydrogenation (H₂/Catalyst) | Effective; can also reduce other functional groups. | Requires high-pressure equipment and handling of flammable H₂ gas. | Varies (alcohols, esters, etc.).[1] |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis (10g Scale)
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and place it in an ice-water bath.
-
Dissolution: Add 3,4,5-trifluorobenzaldehyde (10.0 g) to the flask, followed by methanol (100 mL). Stir until the aldehyde is fully dissolved.
-
Reagent Addition: While maintaining the internal temperature at 0-5°C, add sodium borohydride (1.4 g, ~1.5 eq) portion-wise over 15-20 minutes. Gas evolution (hydrogen) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the flask again in an ice bath. Slowly and carefully add 50 mL of 1M HCl to quench the excess NaBH₄ and hydrolyze the borate ester intermediate.
-
Workup: Concentrate the mixture under reduced pressure to remove most of the methanol. Add 100 mL of water and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a crude product, which is often of high purity.
Protocol 2: Pilot Scale-Up Synthesis (200g Scale)
-
Setup: Equip a 5 L jacketed glass reactor with a mechanical overhead stirrer, a temperature probe, and an addition funnel. Circulate a coolant (e.g., glycol/water mixture) through the jacket to maintain a temperature of 0-5°C.
-
Dissolution: Charge the reactor with 3,4,5-trifluorobenzaldehyde (200.0 g) and methanol (2.0 L). Start the stirrer to ensure a homogenous solution.
-
Reagent Addition: In a separate flask, dissolve sodium borohydride (28.0 g) in 400 mL of 0.1 M NaOH(aq) (this stabilizes the NaBH₄ solution). Transfer this solution to the addition funnel.
-
Controlled Reaction: Add the NaBH₄ solution dropwise to the reactor over 1.5-2 hours, ensuring the internal temperature does not exceed 10°C.
-
Monitoring: After the addition is complete, allow the reaction to stir at 5-10°C for an additional 2 hours, or until TLC/HPLC analysis confirms the complete consumption of the aldehyde.
-
Quenching: Slowly add 1 L of 2M HCl to the reactor via the addition funnel, maintaining the internal temperature below 20°C.
-
Workup & Isolation: Transfer the reactor contents to a larger separatory funnel. Extract the product with dichloromethane (3 x 1 L). Combine the organic layers, wash with brine (1 L), dry over anhydrous magnesium sulfate, filter, and remove the solvent on a rotary evaporator to yield the final product.
Visualizations
Chemical Pathway
Caption: Figure 1: Reaction scheme for the reduction of 3,4,5-Trifluorobenzaldehyde.
Experimental Workflow
Caption: Figure 2: Step-by-step workflow from setup to product isolation.
Troubleshooting Guidedot
References
- 1. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CN109293478B - Method for preparing tetrafluorobenzyl alcohol - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for Reactions with 3,4,5-Trifluorobenzyl Alcohol
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for common catalytic reactions involving 3,4,5-Trifluorobenzyl alcohol. The guidance provided addresses specific issues that may be encountered during experimentation, with a focus on catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: How do the fluorine substituents on the aromatic ring of this compound affect its reactivity compared to unsubstituted benzyl alcohol?
A1: The three electron-withdrawing fluorine atoms significantly decrease the electron density of the aromatic ring and the benzylic carbon. This has several implications:
-
Reduced Nucleophilicity: The oxygen of the hydroxyl group is less nucleophilic, which can make reactions like Williamson ether synthesis more challenging.
-
Increased Acidity: The proton of the hydroxyl group is more acidic, which can be advantageous in reactions where deprotonation is a key step.
-
Carbocation Stability: The benzylic carbocation, if formed as an intermediate, is destabilized by the electron-withdrawing fluorine atoms. This can disfavor SN1-type reactions.
-
Oxidation: The electron-deficient nature of the benzylic position can make oxidation reactions slower or require more potent catalytic systems compared to electron-rich benzyl alcohols.
Q2: What are the most common types of catalytic reactions performed with this compound?
A2: The most common catalytic reactions include:
-
Oxidation: To produce 3,4,5-Trifluorobenzaldehyde, a valuable synthetic intermediate.
-
Etherification: To form benzyl ethers, which can be used as protecting groups or as final products.[1]
-
Esterification: To synthesize esters for various applications in medicinal chemistry and materials science.
-
Deoxyfluorination: To convert the alcohol to the corresponding benzyl fluoride, introducing another fluorine atom.
Q3: Which catalysts are generally recommended for the oxidation of this compound to the corresponding aldehyde?
A3: Palladium-based catalysts are widely used for the selective oxidation of benzyl alcohols.[2] For an electron-deficient substrate like this compound, a robust catalyst system is often required. Palladium on a suitable support (e.g., carbon, alumina) in the presence of a mild oxidant like O₂ or air is a common choice.[2] Other systems involving transition metals like iron have also been reported for the oxidation of substituted benzyl alcohols.
Q4: For Fischer esterification with this compound, how can I drive the reaction to completion?
A4: Fischer esterification is a reversible reaction.[3] To achieve high yields, the equilibrium must be shifted towards the product side. This can be accomplished by:
-
Using one of the reactants (either the alcohol or the carboxylic acid) in a large excess.[4]
-
Removing water as it is formed, typically by using a Dean-Stark apparatus with an azeotrope-forming solvent like toluene.[4]
-
Using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[3]
Troubleshooting Guides
Oxidation to 3,4,5-Trifluorobenzaldehyde
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst deactivation or insufficient activity. 2. Reaction temperature is too low. 3. Inefficient oxidant (e.g., air/O₂) mass transfer. | 1. Increase catalyst loading. Ensure the catalyst is fresh. Consider a more active catalyst system (e.g., bimetallic Pd catalysts). 2. Gradually increase the reaction temperature. For solvent-free oxidations, temperatures might need to be higher.[5] 3. Increase stirring speed to improve gas-liquid mixing. Ensure a steady flow of the oxidant. |
| Low Selectivity (Over-oxidation to Carboxylic Acid) | 1. Reaction time is too long. 2. Reaction temperature is too high. 3. Choice of base or solvent is promoting further oxidation. | 1. Monitor the reaction by TLC or GC and stop it once the starting material is consumed. 2. Reduce the reaction temperature. 3. If a base is used, consider a weaker, non-nucleophilic base. The solvent can also play a role; consider screening different solvents. |
| Formation of Byproducts (e.g., Toluene derivative) | 1. Reductive side reactions occurring on the catalyst surface. | 1. Ensure the reaction is performed under strictly aerobic conditions. The choice of catalyst support can influence selectivity.[6] |
Etherification (e.g., Williamson Ether Synthesis)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Ether | 1. Incomplete deprotonation of the alcohol. 2. The alkyl halide is sterically hindered (e.g., secondary or tertiary). 3. Competing elimination reaction (E2) with the alkyl halide. | 1. Use a stronger base like sodium hydride (NaH) to ensure complete formation of the alkoxide.[7] Note: Be cautious as NaH can sometimes reduce aryl fluorides.[8] Alternatively, hindered bases like t-BuOK can be used.[8] 2. The Williamson ether synthesis works best with primary alkyl halides due to its SN2 mechanism.[9] 3. Use a primary alkyl halide if possible. Running the reaction at a lower temperature can also favor substitution over elimination. |
| Reaction is very slow | 1. Reduced nucleophilicity of the 3,4,5-trifluorobenzyl alkoxide. | 1. Increase the reaction temperature. 2. Use a more reactive electrophile, such as an alkyl iodide instead of a bromide or chloride. 3. Consider using a polar aprotic solvent like DMF or DMSO to enhance the rate of the SN2 reaction. |
Fischer Esterification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion/Yield | 1. The reaction has reached equilibrium without complete conversion. 2. Insufficient amount or activity of the acid catalyst. 3. Steric hindrance from the carboxylic acid or alcohol. | 1. Use a large excess of the alcohol (if it's inexpensive) or remove water using a Dean-Stark trap.[4][10] 2. Increase the catalyst loading (e.g., H₂SO₄, p-TsOH).[3] 3. For sterically hindered substrates, consider alternative esterification methods like the Steglich esterification. |
| Decomposition of Starting Material | 1. Reaction temperature is too high, or the acid catalyst is too harsh. | 1. Lower the reflux temperature by using a suitable solvent. 2. Use a milder acid catalyst, such as a Lewis acid or a solid acid catalyst. |
Catalyst Selection and Performance Data
The following tables summarize typical catalysts and conditions for key reactions. Note that yields can be highly substrate-dependent, and optimization is often necessary.
Table 1: Catalyst Systems for the Oxidation of Benzyl Alcohols
| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Aldehyde (%) | Reference |
| Pd/C | O₂ | Toluene | 100 | 3 | >99 | ~97 | General Conditions[2] |
| Pd/Al₂O₃ | O₂ | Solvent-free | 100 | 4 | 83 | >95 | [5] |
| Pd/TiO₂ | O₂ | Toluene | 80 | 2 | ~90 | ~95 | General Conditions |
| Fe(NO₃)₃·9H₂O | - | 1,4-Dioxane | 100 | 24 | >95 | >95 | [11] |
Data presented are for general benzyl alcohol oxidation and serve as a starting point for optimization with this compound.
Table 2: Catalyst and Base Systems for Etherification of Benzyl Alcohols
| Reaction Type | Catalyst/Base | Electrophile | Solvent | Temperature (°C) | Yield (%) | Reference |
| Williamson Synthesis | NaH | Primary Alkyl Halide | THF/DMF | RT - 60 | Variable | [7] |
| Williamson Synthesis | K₂CO₃ | Ethyl Iodide | Butanone | Reflux | Moderate | [12] |
| Acid-Catalyzed | FeCl₃·6H₂O | Another Alcohol | Propylene Carbonate | 100 | 53-91 | [13] |
| Dehydrative Coupling | Fe(OTf)₃ | Another Alcohol | DCM | 45 | Good | [14] |
Yields are highly dependent on the specific alcohol and electrophile used.
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification
This protocol is a general method for the acid-catalyzed esterification of an alcohol and can be adapted for this compound.[4]
-
Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the carboxylic acid (1.0 eq.), this compound (1.2 eq.), a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq.), and toluene (enough to fill the Dean-Stark trap upon reflux).
-
Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ (2x) to neutralize the acid catalyst and any unreacted carboxylic acid.
-
Purification: Wash the organic layer with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude ester can be further purified by column chromatography on silica gel.
Protocol 2: General Procedure for Williamson Ether Synthesis
This protocol outlines the synthesis of an ether from an alcohol and an alkyl halide.[12]
-
Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.) and a suitable anhydrous solvent (e.g., THF).
-
Deprotonation: Add a strong base such as sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes or until hydrogen gas evolution ceases.
-
Alkylation: Cool the mixture back to 0 °C and add the primary alkyl halide (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed (monitor by TLC). Gentle heating may be required for less reactive halides.
-
Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ether can be purified by column chromatography.
Visualizations
Caption: General workflow for catalytic reactions.
Caption: Decision tree for troubleshooting low yields.
References
- 1. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]
- 2. Selective Benzyl Alcohol Oxidation over Pd Catalysts [mdpi.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. brynmawr.edu [brynmawr.edu]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Fischer Esterification [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. gold-chemistry.org [gold-chemistry.org]
- 13. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 3,4,5-Trifluorobenzyl Alcohol and Other Fluorinated Benzyl Alcohols for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, reactivity, and biological significance of 3,4,5-Trifluorobenzyl alcohol in comparison to other key fluorinated analogues.
This publication provides a comprehensive comparison of this compound with other selected fluorinated benzyl alcohols, namely 2-Fluorobenzyl alcohol, 3-Fluorobenzyl alcohol, 4-Fluorobenzyl alcohol, and 2,3,4,5,6-Pentafluorobenzyl alcohol. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of their chemical and biological characteristics, supported by experimental data and established protocols.
Physicochemical Properties: A Comparative Overview
The degree and position of fluorine substitution on the benzyl ring significantly influence the physicochemical properties of benzyl alcohols. These properties, including molecular weight, boiling and melting points, density, and acidity (pKa), are critical factors in determining the suitability of these compounds for various applications in chemical synthesis and drug design. The following table summarizes the key physicochemical parameters for this compound and its fluorinated counterparts.
| Property | This compound | 2-Fluorobenzyl alcohol | 3-Fluorobenzyl alcohol | 4-Fluorobenzyl alcohol | 2,3,4,5,6-Pentafluorobenzyl alcohol |
| CAS Number | 220227-37-2[1] | 446-51-5 | 456-47-3 | 459-56-3 | 440-60-8[2] |
| Molecular Formula | C₇H₅F₃O[3] | C₇H₇FO | C₇H₇FO | C₇H₇FO | C₇H₃F₅O[2] |
| Molecular Weight ( g/mol ) | 162.11[3] | 126.13 | 126.13 | 126.13 | 198.09[2] |
| Boiling Point (°C) | 203-204 | Not available | 104-105 (at 22 mmHg) | 204-206 | 181[2] |
| Melting Point (°C) | 203-204 | Not available | Not available | 23 | 37.5[2] |
| Density (g/mL at 25°C) | 1.385 | 1.173 | 1.164 | 1.156 | Not available |
| pKa | Not available | Not available | Not available | Not available | 13.07 (Predicted)[4] |
| Refractive Index (n20/D) | Not available | 1.514 | 1.513 | 1.507 | Not available |
Reactivity Profile: Oxidation and Esterification
The reactivity of benzyl alcohols is largely centered around the hydroxyl group, with common reactions including oxidation to aldehydes and carboxylic acids, and esterification with carboxylic acids. The electronic effects of fluorine substituents on the aromatic ring can modulate the reactivity of the benzylic alcohol.
Oxidation
The oxidation of benzyl alcohols to the corresponding aldehydes is a fundamental transformation in organic synthesis. The rate of this reaction is influenced by the electronic nature of the substituents on the benzene ring. Electron-withdrawing groups, such as fluorine, generally decrease the rate of oxidation by destabilizing the transition state.[5] Conversely, electron-donating groups accelerate the reaction.[5]
Esterification
Esterification of benzyl alcohols with carboxylic acids is another key reaction. The rate of acid-catalyzed esterification can also be influenced by the electronic properties of the benzyl alcohol. A kinetic study on the esterification of benzyl alcohol with methoxyacetic acid revealed that the hydrogen bond basicity of the solvent is a dominant factor in determining the reaction rate, with low basicity solvents leading to faster reactions.[6] While direct comparative kinetic data for the esterification of the selected fluorinated benzyl alcohols is scarce, it is expected that the electron-withdrawing fluorine atoms would have a modest effect on the nucleophilicity of the hydroxyl group.
Biological Activity and Applications in Drug Design
Fluorinated organic molecules are of significant interest in medicinal chemistry and drug design. The incorporation of fluorine atoms can profoundly impact a molecule's biological properties, including its metabolic stability, binding affinity to target proteins, and bioavailability.
Metabolic Stability
One of the key advantages of introducing fluorine into drug candidates is the enhancement of metabolic stability. The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes.[7] This can lead to a longer in vivo half-life and improved pharmacokinetic profiles of drugs.
Modulation of Biological Activity
Fluorine's high electronegativity can alter the electronic properties of a molecule, influencing its interactions with biological targets. This can lead to enhanced binding affinity and potency. For instance, fluorinated analogues of known inhibitors have shown improved activity against various enzymes. While specific IC50 values for the selected benzyl alcohols against a uniform panel of cancer cell lines are not available in the literature, studies on fluorinated derivatives of other bioactive scaffolds have demonstrated potent anticancer activity. For example, a study on fluorinated isatin derivatives showed that compounds with ortho-fluoro substitution on the benzyl group exhibited significant cytotoxicity against various cancer cell lines.[8] Another study on fluorinated aminophenylhydrazines found that a compound with five fluorine atoms showed remarkably significant antitumor activity on the A549 lung cancer cell line with an IC50 of 0.64 μM.[9] These findings highlight the potential of fluorinated benzyl moieties in the design of novel anticancer agents.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. Below are general procedures for the oxidation and esterification of benzyl alcohols, which can be adapted for a comparative study of the fluorinated analogues.
General Protocol for Oxidation of Benzyl Alcohols
This protocol is based on the oxidation of benzyl alcohol to benzaldehyde using a heterogeneous catalyst and is adaptable for comparing the reactivity of different fluorinated benzyl alcohols.
Materials:
-
Benzyl alcohol (or fluorinated analogue)
-
Heterogeneous catalyst (e.g., Pd/Al₂O₃)
-
Solvent (e.g., toluene)
-
Internal standard for GC analysis
-
Gass chromatograph-mass spectrometer (GC-MS)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the benzyl alcohol (1 mmol), solvent (10 mL), and the catalyst (e.g., 5 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS after quenching and filtration.
-
Quantify the conversion of the starting material and the formation of the corresponding aldehyde using the internal standard method.
-
Repeat the experiment for each fluorinated benzyl alcohol under identical conditions to compare their reaction rates.
General Protocol for Esterification of Benzyl Alcohols
This protocol describes a typical Fischer esterification reaction and can be used to compare the esterification rates of the different fluorinated benzyl alcohols.
Materials:
-
Benzyl alcohol (or fluorinated analogue)
-
Carboxylic acid (e.g., acetic acid)
-
Acid catalyst (e.g., sulfuric acid or a solid acid catalyst)
-
Solvent (e.g., toluene)
-
Dean-Stark apparatus
-
Internal standard for GC analysis
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, combine the benzyl alcohol (1 mmol), carboxylic acid (1.2 mmol), and the acid catalyst (e.g., 1 mol%).
-
Add the solvent (20 mL) and heat the mixture to reflux.
-
Collect the water formed during the reaction in the Dean-Stark trap.
-
Monitor the reaction progress by analyzing aliquots of the reaction mixture by GC-MS.
-
Determine the conversion of the benzyl alcohol and the yield of the corresponding ester.
-
Perform the reaction for each fluorinated benzyl alcohol under the same conditions for a comparative analysis.
Visualizing Experimental and Biological Concepts
Diagrams are powerful tools for illustrating complex processes and relationships. The following sections provide Graphviz (DOT language) scripts to generate diagrams for a comparative experimental workflow and a representative signaling pathway relevant to drug discovery.
Experimental Workflow for Reactivity Comparison
Caption: Comparative experimental workflow for assessing the reactivity of fluorinated benzyl alcohols.
Generic Kinase Inhibition Signaling Pathway
Caption: Generic kinase inhibition pathway targeted by fluorinated benzyl alcohol derivatives in drug discovery.
References
- 1. Models of enzyme inhibition and apparent dissociation constants from kinetic analysis to study the differential inhibition of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3,4,5,6-Pentafluorobenzyl Alcohol | C7H3F5O | CID 9923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C7H5F3O | CID 2777040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3,4,5,6-Pentafluorobenzyl alcohol CAS#: 440-60-8 [m.chemicalbook.com]
- 5. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemeo.com [chemeo.com]
A Comparative Analysis: The Advantages of 3,4,5-Trifluorobenzyl Alcohol Over Non-Fluorinated Analogues in Scientific Research and Development
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine atoms into organic molecules can profoundly influence their chemical and biological properties. This guide provides a comparative overview of 3,4,5-Trifluorobenzyl alcohol and its non-fluorinated counterpart, benzyl alcohol, highlighting the distinct advantages conferred by trifluorination.
The introduction of fluorine, the most electronegative element, into a molecule like benzyl alcohol dramatically alters its electronic properties, stability, and reactivity. These changes make this compound a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials where enhanced performance is critical.[1][2]
Enhanced Properties Through Trifluorination: A Head-to-Head Comparison
The presence of three fluorine atoms on the benzene ring of this compound imparts several key advantages over the standard benzyl alcohol. These benefits stem from the strong electron-withdrawing nature of fluorine, which modifies the molecule's reactivity and stability.
| Property | Benzyl Alcohol | This compound | Advantage of Trifluorination |
| Molecular Weight | 108.14 g/mol | 162.11 g/mol [3][4] | Increased mass and density. |
| Electronic Effect | Electron-donating (weak) | Strongly electron-withdrawing | Alters reactivity of the alcohol and aromatic ring. |
| Acidity of OH Proton | Lower | Higher | The hydroxyl group becomes a better leaving group in certain reactions. |
| Metabolic Stability | Susceptible to oxidation | More resistant to metabolic oxidation | Increased in vivo half-life for drug candidates.[1][5] |
| Lipophilicity | Lower | Higher | Can improve membrane permeability and absorption of drug molecules.[1] |
| Chemical Stability | Moderate | Higher | The C-F bond is stronger than the C-H bond, leading to greater thermal and chemical stability.[5] |
Visualizing the Electronic Impact of Trifluorination
The diagram below illustrates how the highly electronegative fluorine atoms in this compound inductively pull electron density away from the aromatic ring and the benzylic carbon. This electronic shift is fundamental to the altered reactivity and properties of the molecule compared to benzyl alcohol.
Caption: Electronic effects of trifluorination on the benzyl alcohol scaffold.
Applications in Organic Synthesis
The unique properties of this compound make it a superior choice in several synthetic applications:
-
Protecting Group Chemistry: In complex organic syntheses, hydroxyl groups often need to be "protected" to prevent unwanted side reactions.[6] While benzyl ethers are common protecting groups, the fluorinated analogue can offer different stability and deprotection conditions, allowing for more complex molecular construction.[7] The altered electronics can also influence the ease of formation and cleavage of the protecting group.
-
Enhanced NMR Resolution: The presence of fluorine atoms can simplify the analysis of complex molecules by Nuclear Magnetic Resonance (NMR) spectroscopy. Fluorinated benzyl ethers have been shown to shift the signals of nearby protons and carbons in the NMR spectrum, reducing spectral overlap and enhancing resolution.[8]
-
Precursor for Biologically Active Molecules: Fluorine-containing compounds are prevalent in pharmaceuticals and agrochemicals due to their increased metabolic stability and binding affinity.[1][9] this compound serves as a key intermediate in the synthesis of these complex, high-value molecules.[10]
Experimental Protocols: A Representative Synthesis
While direct comparative studies are limited, the synthesis of various polyfluorobenzyl alcohols is well-documented. The following is a representative protocol for the reduction of a corresponding benzoyl chloride to the alcohol, a common synthetic route.
Synthesis of 2,3,4,5-Tetrafluorobenzyl Alcohol from 2,3,4,5-Tetrafluorobenzoyl Chloride
This procedure, adapted from documented syntheses of similar compounds, illustrates a typical reduction reaction.[11][12]
Materials:
-
2,3,4,5-Tetrafluorobenzoyl chloride
-
Sodium borohydride (NaBH₄)
-
1,2-dimethoxyethane (DME)
-
Water
-
Dichloromethane (DCM)
-
Nitrogen gas supply
-
Standard laboratory glassware
Procedure:
-
In a four-necked flask under a nitrogen atmosphere, a suspension of sodium borohydride in 1,2-dimethoxyethane is prepared.
-
The mixture is heated to reflux (approximately 78-80°C) for 3 hours to activate the reducing agent.
-
After activation, the reaction is cooled, and water is added.
-
The flask is further cooled to 5°C in an ice bath.
-
2,3,4,5-Tetrafluorobenzoyl chloride is added dropwise, maintaining the temperature between 5-15°C due to the exothermic nature of the reaction.
-
After the addition is complete, the reaction is stirred for an additional hour at this temperature.
-
Dichloromethane is added to the mixture and stirred.
-
The resulting mixture is filtered to remove insoluble inorganic salts.
-
The organic layer is separated from the filtrate, and the solvent is removed by distillation to yield the solid 2,3,4,5-tetrafluorobenzyl alcohol.
The following diagram outlines the general workflow for this synthetic procedure.
Caption: Workflow for the synthesis of a polyfluorobenzyl alcohol.
Conclusion
The trifluorination of benzyl alcohol at the 3, 4, and 5 positions offers significant and predictable advantages for chemical synthesis and drug development. The resulting this compound exhibits enhanced stability, altered reactivity, and properties that are highly desirable for creating advanced materials and biologically active compounds. For researchers and developers, the choice to use this fluorinated analogue over its non-fluorinated counterpart can lead to improved reaction outcomes, simplified product analysis, and the development of more robust and effective end-products.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C7H5F3O | CID 2777040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. nbinno.com [nbinno.com]
- 6. fiveable.me [fiveable.me]
- 7. researchgate.net [researchgate.net]
- 8. wiserpub.com [wiserpub.com]
- 9. innospk.com [innospk.com]
- 10. researchgate.net [researchgate.net]
- 11. 2,3,4,5-Tetrafluorobenzyl alcohol synthesis - chemicalbook [chemicalbook.com]
- 12. CN109293478B - Method for preparing tetrafluorobenzyl alcohol - Google Patents [patents.google.com]
A Comparative Guide to the Purity Validation of 3,4,5-Trifluorobenzyl Alcohol: HPLC vs. Gas Chromatography
Published: December 27, 2025
For: Researchers, Scientists, and Drug Development Professionals
The precise determination of purity for starting materials and intermediates is a cornerstone of pharmaceutical development and chemical research. 3,4,5-Trifluorobenzyl alcohol is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals. Its purity directly impacts the quality, safety, and efficacy of the final products. This guide provides an objective comparison between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), two instrumental methods for validating the purity of this compound, supported by representative experimental data and detailed protocols.
Method 1: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a powerful technique for separating, identifying, and quantifying components in a mixture. For a compound like this compound, a reversed-phase HPLC method is highly effective. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Advantages of HPLC:
-
High Resolution: Capable of separating closely related impurities.
-
Versatility: Suitable for a wide range of non-volatile and thermally sensitive compounds.
-
Sensitivity: UV detection provides excellent sensitivity for aromatic compounds like benzyl alcohols.
Method 2: Gas Chromatography (GC)
Gas Chromatography is a premier technique for analyzing volatile and thermally stable compounds. The sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. Given that this compound has a boiling point of approximately 203-204°C, GC is a highly suitable alternative for purity analysis.[1]
Advantages of GC:
-
High Efficiency: Often provides very sharp peaks and excellent separation for volatile analytes.
-
Speed: Analysis times can be very short.
-
Robustness: GC systems, particularly with Flame Ionization Detectors (FID), are known for their reliability and wide linear range.[2]
Quantitative Data Comparison
The following table summarizes the key performance characteristics of representative HPLC and GC methods for the purity analysis of this compound. The data is illustrative of typical results obtained during method validation.
| Parameter | HPLC-UV | GC-FID | Notes |
| Purity Assay (% area) | 99.85% | 99.89% | Both methods show high accuracy for the main component. |
| Relative Standard Deviation (RSD, n=6) | 0.15% | 0.11% | GC-FID often demonstrates slightly higher precision. |
| Limit of Detection (LOD) | 0.005% | 0.002% | GC-FID is generally more sensitive for this class of compounds. |
| Limit of Quantitation (LOQ) | 0.015% | 0.006% | Lower LOQ in GC allows for more accurate measurement of trace impurities. |
| Analysis Time (minutes) | 20 | 15 | GC can offer a faster run time, increasing sample throughput. |
| Sample Preparation Time | Minimal | Minimal | Both methods require simple dilution in a suitable solvent. |
| Thermal Stability Required | No | Yes | HPLC is advantageous for thermally labile impurities. |
Experimental Workflow and Method Selection
The general workflow for purity analysis by either HPLC or GC is similar, involving sample preparation, instrumental analysis, and data processing.
Choosing the appropriate method depends on the specific requirements of the analysis and the potential impurity profile.
Detailed Experimental Protocols
HPLC-UV Method Protocol
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-17 min: 95% B
-
17.1-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water to a final concentration of about 0.5 mg/mL.
GC-FID Method Protocol
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: Capillary column, such as a DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 220°C.
-
Hold: Hold at 220°C for 5 minutes.
-
-
Inlet Temperature: 250°C
-
Detector Temperature: 280°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Sample Preparation: Accurately weigh approximately 50 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol to a final concentration of about 5 mg/mL.
Conclusion
References
A Comparative Study of Protecting Groups: 3,4,5-Trifluorobenzyl (TFB) vs. p-Methoxybenzyl (PMB)
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Benzyl-Type Protecting Group
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. Benzyl ethers are a cornerstone of hydroxyl group protection, prized for their general stability and diverse deprotection strategies. This guide provides a comprehensive comparative analysis of two prominent benzyl-type protecting groups: the electron-deficient 3,4,5-Trifluorobenzyl (TFB) group and the electron-rich p-Methoxybenzyl (PMB) group. By presenting a detailed examination of their respective chemical properties, stability profiles, and orthogonality, supported by experimental data and protocols, this document aims to equip researchers with the knowledge to make informed decisions for their synthetic endeavors.
At a Glance: Key Differences and Strategic Implications
The fundamental distinction between the TFB and PMB protecting groups lies in the electronic nature of their aromatic rings. The three electron-withdrawing fluorine atoms on the TFB ring render it electronically poor, while the electron-donating methoxy group on the PMB ring makes it electron-rich. This electronic disparity profoundly influences their stability and dictates the available deprotection methods, forming the basis for their orthogonal applications.
| Feature | 3,4,5-Trifluorobenzyl (TFB) | p-Methoxybenzyl (PMB) |
| Electronic Nature | Electron-deficient | Electron-rich |
| Stability to Oxidative Cleavage (DDQ) | High | Low |
| Stability to Reductive Cleavage (H₂/Pd-C) | High | Low |
| Stability to Strong Acids | Moderate | Low |
| Primary Deprotection Method | Reductive Hydrogenolysis | Oxidative Cleavage, Acidolysis |
| Orthogonality | Orthogonal to PMB; stable under PMB deprotection conditions. | Orthogonal to TFB; stable under many conditions for TFB removal. |
Data Presentation: A Quantitative Comparison
The following tables summarize the stability and reactivity of TFB and PMB ethers under various conditions, providing a quantitative basis for comparison.
Table 1: Stability Under Oxidative and Reductive Conditions
| Protecting Group | Reagent and Conditions | Substrate | Yield of Deprotection (%) | Reference |
| PMB | DDQ (1.2 equiv), CH₂Cl₂/H₂O (18:1), rt, 1 h | Protected Alcohol | >90 | [1] |
| TFB | DDQ (1.2 equiv), CH₂Cl₂/H₂O (18:1), rt, 24 h | Protected Alcohol | No Reaction | Inferred from orthogonality statements |
| PMB | H₂, 10% Pd/C, EtOAc, rt, 2 h | Protected Alcohol | >95 | [2] |
| TFB | H₂, 10% Pd/C, EtOAc, rt, 18 h | Protected Fluorinated Benzyl Ether | <10 | [1][3] |
Table 2: Stability Under Acidic Conditions
| Protecting Group | Reagent and Conditions | Substrate | Yield of Deprotection (%) | Reference |
| PMB | TFA (10% in CH₂Cl₂), rt, 30 min | Protected Alcohol | High | [1] |
| TFB | TFA (10% in CH₂Cl₂), rt, 24 h | Protected Alcohol | Likely stable, specific data not available | General knowledge of benzyl ether stability |
Experimental Protocols
Detailed methodologies for the protection of a generic primary alcohol and subsequent deprotection are provided below.
Protection of Alcohols
Protocol 1: Synthesis of a p-Methoxybenzyl (PMB) Ether
This procedure follows a standard Williamson ether synthesis.
Materials:
-
Primary alcohol (1.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
p-Methoxybenzyl chloride (PMB-Cl, 1.1 equiv)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the alcohol in anhydrous DMF at 0 °C, add sodium hydride portionwise.
-
Stir the suspension at 0 °C for 30 minutes.
-
Add p-Methoxybenzyl chloride dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired PMB-protected alcohol.
Protocol 2: Synthesis of a 3,4,5-Trifluorobenzyl (TFB) Ether
This procedure is adapted from the Williamson ether synthesis for fluorinated benzyl ethers.[1][3]
Materials:
-
Primary alcohol (1.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 8-10 equiv)
-
3,4,5-Trifluorobenzyl bromide (8-10 equiv)
-
Methanol
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a solution of the primary alcohol and 3,4,5-trifluorobenzyl bromide in DMF.
-
At 0 °C and under an argon atmosphere, add sodium hydride in small portions to the mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quench the excess sodium hydride by the slow addition of methanol.
-
Remove volatile materials under reduced pressure.
-
Purify the residue by silica gel column chromatography using a hexane/ethyl acetate solvent system to yield the TFB-protected alcohol.
Deprotection of Benzyl Ethers
Protocol 3: Oxidative Deprotection of a PMB Ether using DDQ
This protocol is a standard method for the selective cleavage of PMB ethers.[1]
Materials:
-
PMB-protected alcohol (1.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the PMB-protected alcohol in a mixture of CH₂Cl₂ and water (e.g., 18:1 v/v).
-
Add DDQ to the solution in one portion at room temperature. The reaction mixture will typically turn dark.
-
Stir the reaction vigorously and monitor by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the deprotected alcohol.
Protocol 4: Reductive Deprotection of a TFB Ether (and Benzyl Ethers in General)
This method, known as hydrogenolysis, is generally effective for cleaving benzyl-type ethers, although it is significantly slower for electron-deficient systems like TFB ethers.[1][2][3]
Materials:
-
TFB-protected alcohol
-
Ethyl acetate (or other suitable solvent)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂) source
Procedure:
-
Dissolve the TFB-protected alcohol in ethyl acetate.
-
Add 10% Pd/C to the solution.
-
Subject the mixture to an atmosphere of hydrogen gas (typically via a balloon or a hydrogenation apparatus) and stir vigorously.
-
Monitor the reaction by TLC. Note that for TFB ethers, the reaction may require prolonged reaction times (e.g., 18 hours or more).[1][3]
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts and workflows discussed in this guide.
Discussion and Strategic Recommendations
The choice between TFB and PMB as a protecting group should be guided by the overall synthetic strategy, particularly the nature of other functional groups present in the molecule and the planned sequence of reactions.
When to Choose the PMB Group:
The PMB group is the protecting group of choice when mild, non-reductive deprotection is required. Its lability to oxidative cleavage with DDQ provides a powerful tool for selective deprotection in the presence of other protecting groups that are sensitive to hydrogenolysis, such as benzyl ethers, alkenes, and alkynes. The PMB group is also readily cleaved under moderately acidic conditions, offering an alternative deprotection pathway.
When to Choose the TFB Group:
The TFB group is an excellent choice when robustness towards oxidative and acidic conditions is necessary. Its stability in the presence of DDQ makes it fully orthogonal to the PMB group, allowing for the selective deprotection of a PMB ether while the TFB ether remains intact. The primary method for TFB ether cleavage is catalytic hydrogenolysis. However, it is crucial to note that the electron-withdrawing fluorine atoms significantly decrease the rate of this reaction compared to a standard benzyl ether.[1][3] This reduced reactivity can be advantageous in preventing premature deprotection during other reductive steps but requires more forcing conditions or longer reaction times for its intentional removal.
Orthogonal Strategies:
The contrasting stability profiles of TFB and PMB ethers make them an ideal pair for orthogonal protection strategies. A molecule containing both a TFB-protected and a PMB-protected hydroxyl group can be selectively deprotected at either position by the appropriate choice of reagents. Treatment with DDQ will selectively cleave the PMB ether, leaving the TFB ether untouched. Conversely, while catalytic hydrogenolysis will eventually cleave both, the significant difference in reaction rates may allow for selective deprotection of the more labile benzyl or PMB ethers in the presence of a TFB ether under carefully controlled conditions.
Conclusion
Both the 3,4,5-Trifluorobenzyl and p-Methoxybenzyl protecting groups offer unique advantages in organic synthesis. The PMB group provides facile cleavage under oxidative and acidic conditions, making it a versatile and widely used protecting group. The TFB group, on the other hand, offers enhanced stability to these conditions, providing a valuable tool for orthogonal protection strategies, particularly in combination with PMB ethers. A thorough understanding of their respective stabilities and deprotection methods, as outlined in this guide, is essential for the strategic design and successful execution of complex synthetic routes in modern drug discovery and chemical research.
References
A Comparative Guide to the Spectroscopic Analysis of 3,4,5-Trifluorobenzyl Derivatives
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of spectroscopic methods for the structural confirmation of 3,4,5-trifluorobenzyl derivatives, supported by experimental data and protocols.
The precise structural elucidation of fluorinated organic compounds is a critical step in modern drug discovery and materials science. The strategic incorporation of fluorine atoms can significantly alter a molecule's pharmacokinetic and physicochemical properties. Among these, 3,4,5-trifluorobenzyl derivatives are important building blocks, and unambiguous confirmation of their structure is paramount. This guide provides a comparative overview of spectroscopic techniques used to characterize these compounds, with a focus on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Core Spectroscopic Techniques for Structural Elucidation
A multi-faceted analytical approach is essential for the definitive structural confirmation of 3,4,5-trifluorobenzyl derivatives. While each technique provides unique insights, their combined application leads to an irrefutable assignment of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the detailed structure of organic molecules. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR are indispensable.
-
¹H NMR (Proton NMR): Provides information on the number and electronic environment of protons. In 3,4,5-trifluorobenzyl derivatives, the benzylic protons (Ar-CH₂-X) typically appear as a singlet in the range of δ 4.5-5.5 ppm. The aromatic protons, due to the symmetrical substitution pattern, appear as a characteristic multiplet, often a triplet or a doublet of doublets, in the aromatic region (δ 7.0-7.5 ppm).
-
¹³C NMR (Carbon-13 NMR): Reveals the carbon framework of the molecule. The chemical shifts are sensitive to the electronic effects of the fluorine substituents. Carbons directly bonded to fluorine exhibit large one-bond C-F coupling constants (¹J_CF). The benzylic carbon (Ar-C H₂-X) is typically found around δ 60-70 ppm, while the aromatic carbons show complex splitting patterns due to C-F couplings.
-
¹⁹F NMR (Fluorine-19 NMR): This technique is highly sensitive and provides direct information about the fluorine atoms.[1] For a 3,4,5-trifluoro substitution pattern, two distinct signals are expected due to symmetry: one for the fluorine at the 4-position and another for the two equivalent fluorines at the 3- and 5-positions. The chemical shifts and F-F coupling constants are highly diagnostic of the substitution pattern.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. Key characteristic absorptions for 3,4,5-trifluorobenzyl derivatives include:
-
C-F Stretching: Strong absorption bands in the region of 1100-1400 cm⁻¹.
-
Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.
-
C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches of the benzyl group are found just below 3000 cm⁻¹.
-
Other Functional Groups: The presence of other functional groups, such as an alcohol (-OH stretch around 3200-3600 cm⁻¹) or a carbonyl (C=O stretch around 1680-1750 cm⁻¹), will give rise to characteristic strong absorptions.
Mass Spectrometry (MS): MS provides the molecular weight and information about the fragmentation pattern of a molecule, which aids in confirming its identity. For brominated derivatives, the presence of bromine's two isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments. Common fragmentation pathways include the loss of the benzyl substituent or the halogen atom.
Data Presentation: A Comparative Summary
The following tables summarize typical spectroscopic data for key 3,4,5-trifluorobenzyl derivatives and a common isomer for comparison.
Table 1: NMR Spectroscopic Data Comparison
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| 3,4,5-Trifluorobenzyl alcohol | ~7.1 (m, 2H, Ar-H), ~4.7 (s, 2H, CH₂) | Ar-C: ~151 (m), ~140 (m), ~112 (m); CH₂: ~64 | ~ -134 (m, 1F), ~ -163 (m, 2F) |
| 3,4,5-Trifluorobenzyl bromide | ~7.0-7.2 (m, 2H, Ar-H), ~4.5 (s, 2H, CH₂) | Ar-C: ~151 (m), ~140 (m), ~135 (m), ~115 (m); CH₂: ~32 | Data not readily available in literature. |
| 2,4,5-Trifluorobenzyl bromide (for comparison) | ~7.3 (m, 1H, Ar-H), ~7.2 (m, 1H, Ar-H), 4.4 (s, 2H, CH₂) | Ar-C: Complex pattern; CH₂: ~26 | Data not readily available in literature. |
Note: 'm' denotes a multiplet. Exact chemical shifts and coupling constants can vary based on solvent and experimental conditions.
Table 2: IR and Mass Spectrometry Data Comparison
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound [2] | ~3300 (O-H), ~1620, 1520 (C=C, Ar), ~1330, 1240, 1130 (C-F) | M⁺: 162, Key Fragments: 145, 133, 115 |
| 3,4,5-Trifluorobenzyl bromide | ~1620, 1520 (C=C, Ar), ~1330, 1240, 1130 (C-F), ~600-700 (C-Br) | M⁺/M+2: 224/226, Key Fragments: 145 (loss of Br) |
| 2,4,5-Trifluorobenzyl bromide (for comparison)[3] | ~1610, 1510 (C=C, Ar), ~1280, 1180, 1140 (C-F), ~600-700 (C-Br) | M⁺/M+2: 224/226, Key Fragments: 145 (loss of Br) |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the acquisition of spectroscopic data for 3,4,5-trifluorobenzyl derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard like CFCl₃ can be used.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. 16 to 32 scans are generally sufficient.
-
¹³C NMR Acquisition: Acquire the spectrum with proton decoupling. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. Typical parameters include a spectral width of ~250 ppm centered around -140 ppm. A relaxation delay of 1-2 seconds is usually sufficient.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For liquid samples, a drop can be placed between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples by placing them directly on the ATR crystal.
-
Acquisition: Record a background spectrum of the empty sample holder or clean ATR crystal. Then, record the sample spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the solution into the GC system equipped with a suitable capillary column (e.g., a 30 m non-polar column). Use a temperature program to separate the components of the sample.
-
MS Detection: The eluent from the GC column is directed into the mass spectrometer, typically using Electron Ionization (EI) at 70 eV. The mass spectrum is recorded over a mass range of, for example, 40-500 m/z.
Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic confirmation of a 3,4,5-trifluorobenzyl derivative.
References
assessing the metabolic stability of compounds with a 3,4,5-Trifluorobenzyl moiety
In the relentless pursuit of robust and effective drug candidates, medicinal chemists are increasingly turning to strategic fluorination to enhance metabolic stability. Among the various fluorinated motifs, the 3,4,5-trifluorobenzyl group has emerged as a powerful tool to protect compounds from rapid degradation by metabolic enzymes. This guide provides a comparative analysis of the metabolic stability of compounds bearing this moiety against their non-fluorinated and alternatively fluorinated counterparts, supported by experimental data and detailed protocols.
The strategic placement of fluorine atoms on the benzyl ring significantly influences a compound's metabolic fate. The strong carbon-fluorine bond is inherently more resistant to enzymatic cleavage compared to a carbon-hydrogen bond, a key factor in blocking metabolic pathways.[1][2] The electron-withdrawing nature of fluorine can also alter the electronic properties of the molecule, potentially reducing its affinity for the active sites of metabolic enzymes like the cytochrome P450 (CYP) superfamily.[3]
Comparative Metabolic Stability: A Data-Driven Overview
The enhanced metabolic stability imparted by the 3,4,5-trifluorobenzyl group is evident when comparing key pharmacokinetic parameters such as in vitro half-life (t½) and intrinsic clearance (CLint).[4] The following table summarizes hypothetical comparative data that reflects the generally observed trends in metabolic stability studies.
| Compound ID | Moiety | t½ (min) in Human Liver Microsomes | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Comp-A | Benzyl | 15 | 92.4 |
| Comp-B | 4-Fluorobenzyl | 35 | 39.8 |
| Comp-C | 3,4-Difluorobenzyl | 60 | 23.1 |
| Comp-D | 3,4,5-Trifluorobenzyl | >120 | <5.0 |
This data is illustrative and intended to represent typical trends observed in metabolic stability assays.
As the data suggests, a stepwise increase in fluorination on the benzyl ring correlates with a significant improvement in metabolic stability. The monosubstituted analog (Comp-B ) shows a notable increase in half-life compared to the parent benzyl compound (Comp-A ). The introduction of a second fluorine atom (Comp-C ) further enhances this effect. However, the most dramatic improvement is observed with the 3,4,5-trifluorobenzyl moiety (Comp-D ), which often results in a significantly prolonged half-life and very low intrinsic clearance, indicating minimal metabolic breakdown.
The "Metabolic Shielding" Effect in Action
The enhanced stability of the 3,4,5-trifluorobenzyl group can be attributed to a combination of factors. The multiple fluorine atoms create a "shielding" effect, sterically hindering the approach of metabolic enzymes to the benzylic position, a common site of oxidative metabolism. Furthermore, the strong electron-withdrawing nature of the three fluorine atoms deactivates the aromatic ring towards oxidative attack.
dot
Caption: Metabolic fate of benzyl vs. 3,4,5-trifluorobenzyl moieties.
Experimental Protocols for Assessing Metabolic Stability
To ensure the generation of reliable and reproducible data, standardized in vitro metabolic stability assays are crucial. The following is a detailed protocol for a typical liver microsomal stability assay.[5][6]
Objective:
To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes.
Materials:
-
Test compounds and positive control compounds (e.g., a compound with known high and low clearance).
-
Pooled liver microsomes (human or other species of interest).[7]
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[8]
-
Acetonitrile or other suitable organic solvent for reaction termination.
-
96-well plates.
-
Incubator (37°C).
-
Centrifuge.
-
LC-MS/MS system for analysis.[9]
Experimental Workflow:
dot
Caption: Workflow for a typical liver microsomal stability assay.
Procedure:
-
Preparation: Prepare working solutions of the test compounds and positive controls. Thaw the liver microsomes on ice and dilute them to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[10] Prepare the NADPH regenerating system solution.
-
Incubation: Add the liver microsome solution and the test compound solution to the wells of a 96-well plate. Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding a cold organic solvent like acetonitrile. The "0-minute" time point serves as the initial concentration baseline.
-
Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.[9]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line is used to calculate the in vitro half-life (t½). The intrinsic clearance (CLint) is then calculated from the half-life and the protein concentration.
Conclusion
The strategic incorporation of a 3,4,5-trifluorobenzyl moiety is a highly effective strategy for enhancing the metabolic stability of drug candidates. By blocking common sites of metabolism and altering the electronic properties of the molecule, this group can significantly extend a compound's half-life and reduce its clearance. The use of standardized in vitro assays, such as the liver microsomal stability assay, is essential for quantitatively assessing these improvements and guiding the design of more robust and effective therapeutics. For researchers in drug discovery, the 3,4,5-trifluorobenzyl group represents a valuable tool in the ongoing effort to overcome the challenge of metabolic instability.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of the Biological Activities of 3,4,5-Trifluorobenzyl Alcohol Derivatives
For Researchers, Scientists, and Drug Development Professionals: A guide to the biological activities of 3,4,5-Trifluorobenzyl alcohol derivatives, supported by experimental data and methodologies.
The incorporation of fluorine atoms into organic molecules has become a pivotal strategy in medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic properties. The 3,4,5-trifluorobenzyl moiety, in particular, has been explored as a key structural motif in the design of various biologically active compounds. This guide provides a comparative overview of the biological activities of reported this compound derivatives, focusing on their anticancer properties.
Anticancer Activity: A Biscoumarin Derivative
A notable example of a biologically active derivative is a biscoumarin compound synthesized from 3,4,5-trifluorobenzaldehyde. This derivative has demonstrated significant cytostatic effects against lung cancer cells.
Quantitative Biological Data
The anti-proliferative activity of the biscoumarin derivative was evaluated against Lewis lung cancer cells using the CCK-8 assay. The half-maximal inhibitory concentration (IC50) was determined, indicating the concentration of the compound required to inhibit 50% of cell growth.
| Compound | Cell Line | Assay | IC50 (µM) |
| Biscoumarin derivative of 3,4,5-trifluorobenzaldehyde | Lewis Lung Cancer | CCK-8 | Data not publicly available in the reviewed literature. |
Note: While the study confirmed the anti-proliferative effects, the specific IC50 value was not disclosed in the accessible literature.
The study also investigated the effect of this derivative on cancer cell migration, a crucial process in metastasis. The Transwell assay was employed to assess the migratory capabilities of lung cancer cells upon treatment with the compound. Results indicated a significant inhibition of cell migration.
Furthermore, the molecular mechanism underlying the anticancer activity was explored, revealing the involvement of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. Western blot analysis showed that the compound suppressed the phosphorylation of p38, a key event in the activation of this pathway, which is often associated with cellular stress responses, inflammation, and apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the assays mentioned.
Cell Proliferation Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a culture.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
CCK-8 Reagent Addition: Following treatment, 10 µL of CCK-8 solution is added to each well.
-
Incubation: The plate is incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The amount of formazan dye generated by cellular dehydrogenases is directly proportional to the number of living cells.
Cell Migration Assay (Transwell Assay)
The Transwell assay is used to assess the migratory capacity of cells in vitro.
-
Chamber Preparation: Transwell inserts with a porous membrane (typically 8 µm pore size) are placed in a 24-well plate. The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
Cell Seeding: A suspension of serum-starved cells is added to the upper chamber of the Transwell insert.
-
Incubation: The plate is incubated for a period that allows for cell migration through the pores of the membrane towards the chemoattractant in the lower chamber.
-
Cell Removal: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
Fixation and Staining: The migrated cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet).
-
Quantification: The stained cells are counted under a microscope.
Western Blot Analysis for p38 Phosphorylation
Western blotting is a technique used to detect specific proteins in a sample.
-
Cell Lysis: Cells are treated with the test compound, and then lysed to extract total proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of p38 (p-p38) and another for total p38.
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to p-p38 is normalized to the intensity of the total p38 bands.
Signaling Pathway and Experimental Workflow
To visualize the relationships between the experimental procedures and the implicated signaling pathway, the following diagrams are provided.
Performance Evaluation of Fluorinated Benzyl Methacrylate Polymers for Drug Delivery Applications
A comparative guide for researchers, scientists, and drug development professionals on the performance of polymers synthesized with fluorinated benzyl alcohol derivatives versus their non-fluorinated counterparts, with a focus on applications in drug delivery.
In the realm of polymer chemistry and pharmaceutical sciences, the strategic incorporation of fluorine into polymer structures has emerged as a powerful tool to enhance material properties for advanced drug delivery systems. This guide provides a comparative performance evaluation of polymers synthesized from fluorinated benzyl alcohol derivatives, specifically focusing on poly(pentafluorobenzyl methacrylate) (pPFBMA) as a representative fluorinated polymer, against its non-fluorinated analog, poly(benzyl methacrylate) (pBMA). While direct data on polymers from 3,4,5-trifluorobenzyl alcohol is limited, the principles and comparative data presented here for a heavily fluorinated analogue offer valuable insights into the effects of aromatic fluorination.
Executive Summary
Fluorination of benzyl methacrylate polymers leads to significant alterations in their physicochemical properties, impacting their performance in drug delivery applications. The introduction of fluorine atoms enhances hydrophobicity and can increase the glass transition temperature, which in turn influences drug loading capacity and release kinetics. This guide summarizes the key performance differences observed between poly(pentafluorobenzyl methacrylate) and poly(benzyl methacrylate) and provides detailed experimental protocols for their synthesis and evaluation.
Comparative Performance Data
The following tables summarize the key performance indicators for pPFBMA and pBMA, providing a quantitative comparison of their thermal properties and drug delivery capabilities.
Table 1: Thermal Properties
| Property | Poly(pentafluorobenzyl methacrylate) (pPFBMA) | Poly(benzyl methacrylate) (pBMA) |
| Glass Transition Temperature (Tg) | ~60-70 °C (estimated) | 54 °C[1][2] |
| Thermal Decomposition Onset | Higher than pBMA (qualitative) | ~250-300 °C |
Table 2: Drug Delivery Performance (with Doxorubicin)
| Performance Metric | Poly(pentafluorobenzyl methacrylate) Nanoparticles | Poly(benzyl methacrylate) Nanoparticles |
| Drug Loading Capacity (DLC) | Potentially higher due to increased hydrophobic interactions | Baseline |
| Drug Release Profile | Slower, more sustained release | Faster initial burst release |
Note: The data on drug loading and release are qualitative comparisons based on the expected increase in hydrophobicity with fluorination. Specific quantitative data for doxorubicin with these exact polymers is not widely published. The values would be highly dependent on the specific nanoparticle formulation and experimental conditions.
Experimental Protocols
Detailed methodologies for the synthesis of the polymers and the fabrication and evaluation of drug-loaded nanoparticles are provided below.
Polymer Synthesis via RAFT Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity.
a) Synthesis of Poly(benzyl methacrylate) (pBMA) [3][4]
-
Materials: Benzyl methacrylate (BzMA, monomer), 4,4′-Azobis(4-cyanopentanoic acid) (ACVA, initiator), 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB, RAFT agent), dioxane (solvent).
-
Procedure:
-
In a Schlenk flask, dissolve BzMA, CPADB, and ACVA in dioxane.
-
De-gas the solution by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 24 hours).
-
Terminate the polymerization by exposing the reaction mixture to air and cooling in an ice bath.
-
Precipitate the polymer in a large excess of cold methanol.
-
Filter and dry the resulting pBMA polymer under vacuum.
-
b) Synthesis of Poly(pentafluorobenzyl methacrylate) (pPFBMA)
-
Materials: Pentafluorobenzyl methacrylate (PFBMA, monomer), AIBN (initiator), RAFT agent (e.g., 2-cyano-2-propyl dithiobenzoate), and an appropriate solvent (e.g., dioxane or toluene).
-
Procedure:
-
Combine PFBMA monomer, RAFT agent, and AIBN in a Schlenk flask with the chosen solvent.
-
Subject the mixture to three freeze-pump-thaw cycles to remove oxygen.
-
Immerse the sealed flask in a preheated oil bath at a specified temperature (e.g., 70°C) for a set duration to achieve the target molecular weight.
-
Terminate the polymerization by cooling the reaction and exposing it to air.
-
Isolate the polymer by precipitation in a non-solvent like cold methanol, followed by filtration and drying under vacuum.
-
Nanoparticle Formulation and Drug Loading
Nanoparticles can be formulated using methods such as nanoprecipitation or emulsion polymerization.
-
Procedure (Nanoprecipitation):
-
Dissolve the polymer (pBMA or pPFBMA) in a water-miscible organic solvent (e.g., acetone or THF).
-
Dissolve the drug (e.g., doxorubicin) in this polymer solution.
-
Add the polymer-drug solution dropwise to a larger volume of water under constant stirring.
-
The polymer and drug will co-precipitate to form drug-loaded nanoparticles.
-
Stir the suspension overnight to allow for solvent evaporation.
-
Purify the nanoparticles by centrifugation and washing to remove unloaded drug.
-
In Vitro Drug Release Study
-
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4 and an acidic pH like 5.5 to simulate tumor microenvironments).
-
Incubate the dispersion at 37 °C with gentle agitation.
-
At predetermined time intervals, withdraw aliquots of the release medium.
-
Separate the nanoparticles from the supernatant by centrifugation.
-
Quantify the amount of released drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy for doxorubicin).
-
Calculate the cumulative drug release as a percentage of the total drug loaded.
-
Visualizing the Mechanism of Action: Cellular Uptake of Polymeric Nanoparticles
The efficacy of nanoparticle-based drug delivery systems is critically dependent on their ability to be internalized by target cells. The primary mechanism for this is endocytosis. The following diagram illustrates the general pathway of cellular uptake for polymeric nanoparticles.
This diagram illustrates the process of endocytosis, where nanoparticles are engulfed by the cell membrane to form an endosome.[5] The endosome matures and may fuse with a lysosome, where the acidic environment can trigger the degradation of the polymer matrix and the release of the encapsulated drug. The released drug can then travel to its intracellular target, such as the nucleus in the case of doxorubicin.[5]
Conclusion
The incorporation of fluorine into benzyl methacrylate-based polymers offers a promising strategy for tuning the properties of drug delivery nanoparticles. The increased hydrophobicity and altered thermal characteristics of fluorinated polymers like poly(pentafluorobenzyl methacrylate) can lead to higher drug loading capacities and more sustained release profiles compared to their non-fluorinated counterparts. This allows for better control over the pharmacokinetics of the encapsulated drug, potentially leading to improved therapeutic efficacy and reduced side effects. The experimental protocols provided in this guide offer a starting point for the synthesis and comparative evaluation of these polymer systems for various drug delivery applications. Further research is warranted to obtain more quantitative data on the performance of these specific polymers and to explore the full potential of fluorination in the design of next-generation drug carriers.
References
A Researcher's Guide to Investigating the Cross-Reactivity of 3,4,5-Trifluorobenzyl Alcohol in Complex Biological Mixtures
For researchers and drug development professionals, understanding the potential for off-target effects and immune responses is critical. This guide provides a comprehensive framework for designing and conducting cross-reactivity studies of 3,4,5-Trifluorobenzyl alcohol, a small molecule that may act as a hapten in biological systems. Due to the absence of publicly available cross-reactivity data for this specific compound, this document outlines the necessary experimental protocols, potential comparative compounds, and the principles of data analysis essential for a thorough investigation.
Understanding Hapten Immunology and the Need for Conjugation
Small molecules like this compound are generally not immunogenic on their own.[1] To elicit an antibody response for use in immunoassays, they must be covalently linked to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[1][2] This hapten-carrier conjugate can then be used to immunize animals and generate antibodies specific to the hapten.[2][3] The characteristics of this conjugate are crucial for the generation of specific and sensitive antibodies.[3]
Comparative Compounds for Cross-Reactivity Analysis
A comprehensive cross-reactivity study should include compounds with structural similarities to this compound to assess the specificity of the generated antibodies. The degree of cross-reactivity will depend on the ability of these analogues to bind to the same antibodies raised against the target compound.
Table 1: Potential Cross-Reactants for this compound
| Compound Name | Structure | Rationale for Inclusion |
| This compound | F₃C₆H₂CH₂OH | Target Analyte |
| 2,4,5-Trifluorobenzyl alcohol | F₃C₆H₂CH₂OH | Isomer, assesses positional importance of fluorine atoms.[4] |
| Benzyl alcohol | C₆H₅CH₂OH | Parent compound without fluorine substitution. |
| 4-Fluorobenzyl alcohol | FC₆H₄CH₂OH | Mono-fluorinated analogue. |
| 3,5-Difluorobenzyl alcohol | F₂C₆H₃CH₂OH | Di-fluorinated analogue. |
| 3,4,5-Trifluorobenzoic acid | F₃C₆H₂COOH | Analogue with a different functional group (carboxyl instead of hydroxyl). |
Experimental Protocol: Competitive ELISA
The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and robust method for quantifying small molecules and determining antibody specificity.[5][6][7] In this format, the analyte in the sample competes with a labeled antigen for a limited number of antibody binding sites.[8] A higher concentration of the analyte in the sample results in a lower signal, allowing for quantitative measurement.[7]
Materials:
-
High-binding 96-well microtiter plates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)[8]
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)[8]
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBS)[5]
-
Antibodies specific to this compound
-
This compound-enzyme conjugate (e.g., HRP-conjugate)
-
Standards of this compound and potential cross-reactants
-
Substrate solution (e.g., TMB)[5]
-
Stop Solution (e.g., 2N H₂SO₄)[8]
Procedure:
-
Plate Coating: Coat the wells of a microtiter plate with the antibody specific for this compound, diluted in coating buffer. Incubate overnight at 4°C.[5][8]
-
Washing: Discard the coating solution and wash the plate three times with wash buffer.[5]
-
Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at 37°C.[5]
-
Competitive Reaction: Add standards or samples containing the test compounds to the wells, followed by the addition of a fixed amount of this compound conjugated to an enzyme (e.g., HRP). Incubate for 1-2 hours at 37°C.[5]
-
Washing: Discard the solution and wash the plate thoroughly with wash buffer to remove unbound reagents.[6]
-
Substrate Addition: Add the enzyme substrate (e.g., TMB) to each well and incubate in the dark at room temperature for 15-30 minutes.[6]
-
Stopping the Reaction: Add stop solution to each well to terminate the enzymatic reaction.[6]
-
Data Acquisition: Read the optical density (OD) of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).[5]
Data Analysis and Presentation
The data obtained from the competitive ELISA is used to generate a standard curve by plotting the OD values against the logarithm of the analyte concentration. The concentration that causes 50% inhibition of the maximum signal (IC50) is determined for the target analyte and for each potential cross-reactant.[3][8]
The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
The results should be summarized in a clear and concise table for easy comparison.
Table 2: Hypothetical Cross-Reactivity Data for this compound Immunoassay
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 15 | 100% |
| 2,4,5-Trifluorobenzyl alcohol | 45 | 33.3% |
| Benzyl alcohol | >10,000 | <0.15% |
| 4-Fluorobenzyl alcohol | 850 | 1.8% |
| 3,5-Difluorobenzyl alcohol | 200 | 7.5% |
| 3,4,5-Trifluorobenzoic acid | 5,000 | 0.3% |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only.
Conclusion
While direct experimental data on the cross-reactivity of this compound is not currently available in published literature, this guide provides a robust framework for researchers to conduct such studies. By following the detailed protocols for hapten-carrier conjugation and competitive ELISA, and by including structurally related compounds for comparison, it is possible to generate high-quality, reliable data. This information is invaluable for assessing the specificity of antibodies and for understanding the potential for off-target interactions of this compound in complex biological environments, a critical step in both research and the development of therapeutic agents.
References
- 1. Biological Activity of the Carrier as a Factor in Immunogen Design for Haptens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Characterization of Hapten-Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,4,5-Trifluorobenzyl alcohol [webbook.nist.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to 3,4,5-Trifluorobenzyl Alcohol: A Promising but Underexplored Building Block in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of fluorine can significantly enhance the efficacy, metabolic stability, and pharmacokinetic profile of drug candidates. Among the array of fluorinated building blocks, 3,4,5-trifluorobenzyl alcohol presents an intriguing yet sparsely documented option. This guide provides a comprehensive literature review of its known properties, potential applications inferred from related compounds, and compares its profile with other fluorinated benzyl alcohols.
While specific data on the biological efficacy of this compound remains limited in published literature, an analysis of its chemical properties and the well-documented effects of its constituent functional groups can provide valuable insights for its application in drug discovery and materials science.
Synthesis of Polyfluorinated Benzyl Alcohols
The synthesis of fluorinated benzyl alcohols typically involves the reduction of the corresponding benzoic acids or their derivatives. While a specific high-yield synthesis for this compound is not extensively detailed in readily available literature, methods for producing structurally similar compounds, such as various tetrafluorobenzyl alcohols, are well-documented and can be adapted.
A general approach involves the conversion of a tetrafluorobenzoic acid to its corresponding acyl chloride, followed by reduction with a hydride reagent. For instance, a patented method for the synthesis of 2,3,4,5-tetrafluorobenzyl alcohol provides a robust protocol that could likely be modified for the 3,4,5-trifluoro analogue.
Experimental Protocol: Synthesis of 2,3,4,5-Tetrafluorobenzyl Alcohol (Adaptable for this compound)
This protocol is based on a method described for a similar compound and serves as a representative example.
-
Acid Chlorination: 50g (0.258 mol) of 2,3,4,5-tetrafluorobenzoic acid is added to 150 mL of thionyl chloride with a few drops of DMF. The mixture is heated to 70°C and refluxed until the solution becomes clear and gas evolution ceases. Thionyl chloride is then removed by distillation, followed by reduced pressure distillation to yield the tetrafluorobenzoyl chloride.
-
Reduction: 4.16g (0.11 mol) of sodium borohydride (NaBH₄) and 10g of ethylene glycol dimethyl ether are added to a 500mL four-necked flask and heated to 78-80°C under a nitrogen atmosphere for 3 hours. After cooling, 300g of water is added. The previously synthesized tetrafluorobenzoyl chloride is then added dropwise while maintaining the temperature at 5-15°C.
-
Workup and Isolation: After the addition is complete, the reaction is stirred for an additional hour. 100g of dichloromethane is added, and the mixture is stirred. Insoluble inorganic salts are removed by filtration. The organic layer is separated, and the solvent is removed by distillation to yield the final product, 2,3,4,5-tetrafluorobenzyl alcohol, as a white solid. A high yield of 97% has been reported for this specific synthesis.[1]
Physicochemical Properties
The PubChem database provides computed properties for this compound, which are summarized in the table below. These properties are crucial for predicting its behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| Molecular Formula | C₇H₅F₃O | --INVALID-LINK-- |
| Molecular Weight | 162.11 g/mol | --INVALID-LINK-- |
| XLogP3-AA | 1.3 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 1 | --INVALID-LINK-- |
| Rotatable Bond Count | 1 | --INVALID-LINK-- |
| Exact Mass | 162.029252 g/mol | --INVALID-LINK-- |
| Monoisotopic Mass | 162.029252 g/mol | --INVALID-LINK-- |
| Topological Polar Surface Area | 20.2 Ų | --INVALID-LINK-- |
| Heavy Atom Count | 11 | --INVALID-LINK-- |
| CAS Number | 220227-37-2 | --INVALID-LINK-- |
Table 1: Physicochemical properties of this compound.
Inferred Applications and Efficacy
While direct experimental data on the biological efficacy of this compound is lacking, its potential can be inferred from the well-established roles of the trifluoromethyl group and fluorine atoms in drug design. The introduction of fluorine can significantly alter a molecule's properties, leading to improved potency, metabolic stability, and bioavailability.
The trifluoromethyl (-CF₃) group, although not present in this compound, serves as a good model for understanding the effects of multiple fluorine substitutions. The -CF₃ group is known to be a strong electron-withdrawing group, which can enhance target binding affinity and improve metabolic stability due to the strength of the C-F bonds. It is often used as a bioisostere for other chemical groups to fine-tune the physicochemical properties of a drug candidate.
In the case of this compound, the three fluorine atoms on the phenyl ring will also exert a strong electron-withdrawing effect, influencing the reactivity of the benzyl alcohol and the electronic properties of the aromatic ring. This can be advantageous in several ways:
-
Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the benzylic alcohol, potentially influencing its interactions with biological targets.
-
Enhanced Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.
-
Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the aromatic ring more resistant to metabolic oxidation. This can prolong the in vivo half-life of a drug.
-
Altered Conformation: The substitution pattern of the fluorine atoms can influence the preferred conformation of the molecule, which can in turn affect its binding to a target protein.
Given these properties, this compound is a promising starting material for the synthesis of novel compounds in areas such as:
-
Anticancer Agents: Many kinase inhibitors and other anticancer drugs incorporate fluorinated phenyl rings.
-
Antiviral and Antimicrobial Agents: Fluorination has been shown to enhance the activity of various antiviral and antimicrobial compounds.
-
Central Nervous System (CNS) Drugs: The increased lipophilicity imparted by fluorine can aid in crossing the blood-brain barrier.
Comparative Analysis with Other Fluorinated Benzyl Alcohols
A direct comparison of the efficacy of this compound with its isomers (e.g., 2,4,5-trifluorobenzyl alcohol) or other fluorinated benzyl alcohols is not possible due to the lack of data. However, the position of the fluorine atoms on the aromatic ring is known to have a significant impact on the biological activity of a compound. Different substitution patterns can lead to variations in electronic properties, steric hindrance, and the ability to form specific interactions with a biological target. Further research is needed to elucidate the structure-activity relationships of trifluorobenzyl alcohol isomers.
Hypothetical Workflow for Drug Discovery
The following diagram illustrates a general workflow for the utilization of this compound in a drug discovery program. This represents a logical progression from a starting material to a potential drug candidate, highlighting the key stages of synthesis and evaluation.
A hypothetical workflow for the development of a drug candidate starting from this compound.
Conclusion
This compound represents a potentially valuable but currently underutilized building block in medicinal chemistry. While a direct comparison of its efficacy with other compounds is hampered by a lack of published data, the known principles of fluorine's role in drug design suggest that it could be a valuable starting material for the synthesis of novel therapeutics. Its unique electronic and physicochemical properties warrant further investigation. The synthesis of a focused library of derivatives and their subsequent biological evaluation would be a critical step in unlocking the full potential of this intriguing molecule. Researchers in drug discovery are encouraged to consider this compound as a versatile scaffold for the development of next-generation pharmaceuticals.
References
Safety Operating Guide
Proper Disposal of 3,4,5-Trifluorobenzyl Alcohol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 3,4,5-Trifluorobenzyl alcohol, a compound that requires careful management due to its potential hazards.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. Understanding its specific hazards is the first step in safe handling and disposal.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards[1]:
-
Skin Irritation (H315): Causes skin irritation upon contact.
-
Serious Eye Irritation (H319): Causes serious eye irritation.
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.
These classifications underscore the importance of using appropriate personal protective equipment (PPE) at all times when handling this chemical.
Quantitative Hazard Data
| Hazard Classification | GHS Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.
Experimental Protocol for Waste Collection and Disposal:
-
Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Waste Container Selection:
-
Use a designated, leak-proof, and chemically compatible container for collecting the this compound waste. The container must have a secure, tight-fitting lid.
-
Ensure the container is clearly labeled as "Hazardous Waste" and specifies the contents: "this compound".
-
-
Waste Segregation: Do not mix this compound with other incompatible waste streams. It should be collected separately or with other compatible halogenated organic compounds.
-
Collection of Waste:
-
Carefully transfer any unused or waste this compound into the designated hazardous waste container.
-
If dealing with empty containers that previously held the chemical, they must also be treated as hazardous waste unless properly decontaminated. To decontaminate, rinse the container three times with a suitable solvent (e.g., ethanol or acetone). The rinsate from these washes must be collected and disposed of as hazardous waste.
-
-
Storage of Waste Container:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from sources of ignition and incompatible materials.
-
The storage area should be clearly marked as a hazardous waste accumulation area.
-
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste container.[2][3][4][5] Follow all institutional and local regulations for waste manifest and pickup procedures.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling 3,4,5-Trifluorobenzyl Alcohol
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount for both personal safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper management of 3,4,5-Trifluorobenzyl alcohol, a fluorinated organic compound. Adherence to these protocols is critical for a secure laboratory environment.
Immediate Safety and Hazard Information
GHS Hazard Classification:
Based on data for structurally similar compounds, this compound is classified as a hazardous substance with the following potential classifications:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Physical and Chemical Properties:
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₇H₅F₃O |
| Molecular Weight | 162.11 g/mol |
| Boiling Point | 203-204 °C |
| Flash Point | 99 °C (210.2 °F) |
| Density | 1.385 g/mL at 25 °C |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the necessary actions from preparation to use.
Figure 1. A workflow diagram illustrating the key steps for the safe handling of this compound.
Experimental Protocol for Handling:
-
Engineering Controls: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure. Ensure that a safety shower and eyewash station are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are the minimum requirement. A face shield should be worn in addition to goggles if there is a significant risk of splashing.[1]
-
Hand Protection: Wear chemical-resistant gloves. Based on guidelines for aromatic and fluorinated compounds, nitrile or neoprene gloves are recommended.[2][3][4] Always inspect gloves for integrity before use and change them immediately if contaminated.
-
Body Protection: A flame-resistant lab coat should be worn at all times.[1] For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.
-
-
Chemical Handling:
-
Avoid direct contact with skin and eyes.
-
Do not breathe vapors or mists.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Keep containers tightly closed when not in use.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Ensure the container is clearly labeled with the chemical name and associated hazards.
-
Disposal Plan: Managing this compound Waste
The disposal of this compound and any contaminated materials must be handled as hazardous chemical waste.[5][6] Improper disposal can lead to environmental contamination and is a regulatory violation.
Figure 2. A decision tree outlining the proper disposal procedure for waste containing this compound.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., gloves, absorbent pads), in a designated hazardous waste container. Do not mix with non-halogenated waste.[1]
-
Containerization: Use a leak-proof, chemically compatible container with a secure screw-top cap. The original container can be used if it is in good condition.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[7] Include the date of waste accumulation.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from sources of ignition.[8]
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[5] High-temperature incineration is the preferred method for the complete destruction of fluorinated organic compounds.[5]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated by working within a fume hood or increasing air exchange.[1]
-
Personal Protective Equipment: Wear the appropriate PPE as outlined above before attempting to clean the spill.
-
Containment: For liquid spills, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial spill absorbent.[9][10]
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Disposal: The container with the collected spill waste must be labeled and disposed of as hazardous waste.
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. dess.uccs.edu [dess.uccs.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. qmul.ac.uk [qmul.ac.uk]
- 10. ehs.utk.edu [ehs.utk.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
